Product packaging for Valproate pivoxil(Cat. No.:CAS No. 77372-61-3)

Valproate pivoxil

Cat. No.: B1617078
CAS No.: 77372-61-3
M. Wt: 258.35 g/mol
InChI Key: DJEFRLDEQKSNLM-UHFFFAOYSA-N
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Description

Valproate pivoxil is an anticonvulsant agent used in scientific research, primarily in the study of epilepsy . It is chemically defined as the pivaloyloxymethyl ester of valproic acid and functions as a prodrug, meaning it is metabolized in the body to release the active compound, valproic acid . The primary value of this compound for researchers lies in its role as a precursor to valproic acid, a well-established multifaceted therapeutic agent. Valproic acid's mechanisms of action are broad and not fully elucidated, but they are known to include the enhancement of gamma-aminobutyric acid (GABA)-ergic neurotransmission in the brain by inhibiting GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA . Furthermore, it modulates neuronal excitability by inhibiting voltage-gated sodium channels and certain calcium channels . An area of growing research interest is valproic acid's action as a histone deacetylase (HDAC) inhibitor, which influences gene expression and has implications for studies in neuroprotection, neuroplasticity, and oncology . Research into valproic acid has expanded its applications to include bipolar disorder, migraine prophylaxis, and potential roles in cancer therapy and neuroprotection . As a prodrug of this versatile compound, this compound itself serves as a critical tool for investigating the pharmacokinetics and therapeutic effects of valproic acid in preclinical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B1617078 Valproate pivoxil CAS No. 77372-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 2-propylpentanoate
Source PubChem
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InChI

InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEFRLDEQKSNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228089
Record name Valproate pivoxil
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Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77372-61-3
Record name (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate
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Record name Valproate pivoxil [INN]
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Record name Valproate pivoxil
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Record name Valproate pivoxil
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Mechanistic Insights into Valproate Pivoxil Action

Neurotransmitter System Modulation

The principal mechanism of action for valproate pivoxil, through its active form valproic acid, is the modulation of both inhibitory and excitatory neurotransmitter systems. ontosight.aidrugbank.com It enhances the activity of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), while simultaneously reducing the effects of excitatory neurotransmitters. nih.gov

Gamma-Aminobutyric Acid (GABA) System Enhancement

A primary mechanism by which valproic acid elevates GABA levels is through the inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA. nih.govpatsnap.com GABA-T metabolizes GABA to succinic semialdehyde, and by inhibiting this enzyme, valproic acid effectively reduces GABA degradation, leading to an accumulation of this inhibitory neurotransmitter in the brain. nih.govwikipathways.orgmedworksmedia.com This action increases the concentration and subsequent activity of GABA at the synapse. nih.govdroracle.ai

Research on cultured brain cells has quantified this inhibitory effect, showing a differential sensitivity between cell types. These findings suggest that the IC50 values—the concentration of a drug required to inhibit a biological process by 50%—may be clinically relevant, assuming regional differences in valproate concentration within the brain. nih.gov

Cell TypeIC50 Value for Valproate (µM)Reference
Neurones634 nih.gov
Astrocytes1202 nih.gov

In addition to preventing GABA degradation, valproic acid is thought to increase GABA synthesis. nih.govdroracle.ai This is achieved by stimulating the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from its precursor, the excitatory neurotransmitter glutamate (B1630785). nih.govpatsnap.comcmegeriatricmed.co.uk By enhancing the function of GAD, valproic acid promotes the conversion of glutamate to GABA, further contributing to elevated levels of the inhibitory neurotransmitter. nih.govdroracle.ai

However, the role of GAD stimulation in the mechanism of valproic acid may be complex and potentially dependent on developmental stage. One study reported that valproic acid increased GAD activity in the brains of neonatal rats but not in adult rats. nih.gov Conversely, other research in a rat model of autism noted that prenatal exposure to valproic acid led to a reduction in the hippocampal expression of the GAD67 protein, an isoform of GAD. jst.go.jpjst.go.jp

While valproic acid does not appear to bind directly to GABAA receptors, it modulates their function indirectly. frontiersin.org The increased concentration of GABA in the synapse resulting from valproic acid's actions leads to greater activation of all GABA receptor types, including GABAA receptors. supp.ai This enhanced receptor activation is a key part of its mechanism.

In vivo studies have demonstrated that acute exposure to valproic acid can induce a positive allosteric change in GABAA receptors, which enhances the binding of other molecules to the receptor complex, particularly in the hippocampus and amygdala. au.dk Furthermore, research has shown that sodium valproate's effects can be mediated through GABAA receptors. nih.govnih.gov For instance, prenatal exposure in animal models resulted in altered GABAA receptor binding in the amygdala, specifically affecting subtypes that contain the α1 and α5 subunits. cambridge.org

Potentiation of GABAergic Functions

Excitatory Neurotransmission Reduction

Complementing its enhancement of GABAergic inhibition, valproic acid also acts to reduce excitatory neurotransmission. drugbank.com This dual action creates a powerful shift in the balance between neuronal inhibition and excitation. The compound attenuates neuronal excitation induced by N-methyl-D-aspartate (NMDA)-type glutamate receptors. nih.govnih.gov

A significant finding is valproic acid's ability to selectively reduce levels of the excitatory amino acid aspartate. nih.gov One study using electron microscopic immunogold cytochemistry found a substantial decrease in aspartate levels in excitatory nerve terminals following an acute dose of valproate, while levels of glutamate in the same terminals were not affected. nih.gov This points to a specific mechanism for reducing neuronal excitation through diminished aspartergic neurotransmission. nih.gov

Nerve Terminal TypeReduction in Aspartate LevelReference
Excitatory63-68% nih.gov
Inhibitory65% nih.gov

Further studies in rat hippocampal slices have shown that valproic acid decreases the amplitude of excitatory postsynaptic currents (EPSCs). nih.gov This effect was attributed to the modulation of postsynaptic non-NMDA receptors, as the inhibitory postsynaptic currents remained unchanged. nih.gov

Monoamine Neurotransmitter System Modification

Valproate and its derivatives, including this compound, exert significant influence over monoamine neurotransmitter systems, which are crucial for regulating mood, social behavior, and neuronal activity. mdpi.comdrugbank.comresearchgate.net The compound's interaction with these systems is complex, involving alterations in the levels of key neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). mdpi.comucl.ac.uk

Research indicates that valproic acid (VPA) can lead to changes in the concentrations of these monoamines in various brain regions. nih.gov For instance, studies in animal models have shown that administration of sodium valproate can increase dopamine levels in the motor cortex, hippocampus, and hypothalamus, and elevate serotonin levels in the striatum-accumbens and brainstem. nih.gov Conversely, a decrease in serotonin has been observed in the hypothalamus and cerebellum. nih.gov Norepinephrine levels have been found to increase in the hippocampus and brainstem, while decreasing in the hypothalamus. nih.gov

One of the underlying mechanisms for these alterations is the activation of monoamine oxidase A (MAO-A), a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. researchgate.netnih.gov VPA has been shown to activate MAO-A's catalytic activity and increase its mRNA and promoter activity. researchgate.netnih.gov This activation is mediated through the Akt/Forkhead box O1 (FoxO1) signaling pathway. researchgate.netnih.gov VPA increases the phosphorylation of both Akt and FoxO1, and FoxO1 acts as a repressor for MAO-A transcription. researchgate.netnih.gov

The modulation of these monoaminergic systems is considered a key factor in the therapeutic effects of valproate in various neurological and psychiatric conditions. mdpi.comdrugbank.com

Ion Channel Modulation

This compound's mechanism of action also involves the direct modulation of several types of ion channels, which play a fundamental role in neuronal excitability. symbiosisonlinepublishing.commdpi.com By altering the function of these channels, valproate can reduce high-frequency neuronal firing and stabilize nerve membranes. mdpi.commdpi.com

Voltage-Gated Sodium Channel Inhibition

A primary mechanism of valproate action is the blockade of voltage-gated sodium channels (VGSCs). symbiosisonlinepublishing.comwikipedia.orgpatsnap.com This inhibition reduces neuronal excitability and helps to stabilize the neuronal membrane, contributing to its anticonvulsant properties. patsnap.compatsnap.com Valproate has been shown to block the high-frequency firing of neurons by directly inhibiting these channels. mdpi.com

Studies using the prokaryotic NavMs sodium channel as a model have provided insights into the structural and functional interactions of VPA with these channels. researchgate.net These studies indicate that VPA binds to the voltage sensor domain of the sodium channel, rather than the pore domain where many other anticonvulsant drugs bind. researchgate.netpnas.org This distinct binding site suggests a different mode of action compared to other channel-blocking compounds. researchgate.net Electrophysiological studies have confirmed that VPA influences the block and inactivation rates of the NavMs channel. researchgate.net

T-type Calcium Channel Inhibition

Valproate also modulates neuronal hyperexcitability by blocking T-type calcium channels. symbiosisonlinepublishing.compatsnap.comdroracle.ai These low-voltage activated channels are involved in regulating calcium-dependent processes and neuronal firing. nih.gov Inhibition of T-type calcium channels by valproate helps to prevent the burst firing of neurons, which is another key aspect of its anticonvulsant effect. patsnap.com

There are three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3, encoded by the genes CACNA1G, CACNA1H, and CACNA1I, respectively. nih.gov Research has shown that VPA can up-regulate the transcription of these channels by inhibiting histone deacetylase in neural progenitor cells. nih.govnih.gov This epigenetic regulation of T-type calcium channels may contribute to some of the neurodevelopmental effects observed with prenatal exposure to VPA. nih.govnih.gov The pharmacological blockade of these channels has been shown to prevent the increased proliferation of neural progenitor cells induced by VPA. nih.govnih.govukolegija.lt

Potassium Conductance Modulation

The effect of valproate on potassium channels is another component of its mechanism of action, although the findings have been somewhat controversial. tellmegen.comlupinepublishers.compharmgkb.org Some studies have reported that valproate modifies potassium conductance. tellmegen.comlupinepublishers.com

Research on the nodal membrane of peripheral nerve fibers in Xenopus laevis demonstrated that valproate reduces both sodium and potassium conductance. nih.gov Specifically, a 2.4 mM concentration of valproate was found to reduce the sodium current by 54% and the potassium current by 26% at a membrane potential of 5 mV. nih.gov The reduction of potassium conductance was observed to be voltage-dependent, being more pronounced at more positive membrane potentials. nih.gov This blockage of potassium currents, which appears to be a unique property among antiepileptic drugs, may contribute to its broad spectrum of activity.

Epigenetic Mechanisms and Gene Expression Regulation

Beyond its direct effects on neurotransmitters and ion channels, this compound acts as a potent modulator of gene expression through epigenetic mechanisms. researchgate.net

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-established inhibitor of histone deacetylases (HDACs). wikipedia.orgnih.govaacrjournals.orgembopress.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. wikipedia.orgmdpi.com By inhibiting HDACs, VPA causes hyperacetylation of histones, which results in a more open and transcriptionally active chromatin structure. embopress.orgwikipedia.org This action can lead to the upregulation or repression of a subset of genes. wikipedia.org

VPA has been shown to inhibit multiple class I and class II HDACs, but not HDAC6 or HDAC10. nih.gov This inhibition leads to the hyperacetylation of core histones H3 and H4 in cells. nih.govnih.gov The ability of VPA to induce differentiation in various cell lines is linked to its HDAC inhibitory activity. nih.govnih.gov For example, VPA-induced differentiation in hematopoietic cell lines is dependent on the p21 protein, and the potency of VPA analogs in inducing this differentiation correlates with their ability to inhibit HDACs and acetylate histones at the p21 promoter. nih.gov

The inhibition of HDACs is a key mechanism underlying many of VPA's therapeutic effects, including its potential as an anti-cancer agent, as it can induce growth arrest and differentiation of transformed cells. nih.govf1000research.comoup.commdpi.com

Interactive Data Table: Effects of Valproate on Ion Channels

Ion Channel Effect Key Findings References
Voltage-Gated Sodium Channels Inhibition Binds to the voltage sensor domain, reducing high-frequency neuronal firing. mdpi.comsymbiosisonlinepublishing.comresearchgate.net
T-type Calcium Channels Inhibition/Upregulation Blocks burst firing of neurons; upregulates transcription via HDAC inhibition. symbiosisonlinepublishing.compatsnap.comnih.govnih.gov
Potassium Channels Conductance Reduction Reduces potassium current in a voltage-dependent manner. tellmegen.comnih.gov

Interactive Data Table: Valproic Acid and Monoamine Neurotransmitter Modulation

Neurotransmitter Brain Region Observed Effect References
Dopamine Motor Cortex, Hippocampus, Hypothalamus Increased levels nih.gov
Serotonin Striatum-accumbens, Brainstem Increased levels nih.gov
Serotonin Hypothalamus, Cerebellum Decreased levels nih.gov
Norepinephrine Hippocampus, Brainstem Increased levels nih.gov
Norepinephrine Hypothalamus Decreased levels nih.gov
Chromatin Remodeling and Decondensation

DNA Methylation Status Alterations

Beyond its effects on histone acetylation, VPA also influences DNA methylation, another critical epigenetic mechanism for gene regulation. frontiersin.orgscielo.br This suggests a dynamic interplay between these two major epigenetic modifications in response to VPA. frontiersin.org

VPA has been shown to induce DNA demethylation, leading to a decrease in the levels of 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation in mammals. frontiersin.orgplos.org This effect has been observed in various cell lines, including HeLa cells and human embryonal kidney 293 cells. plos.orgnih.gov The process of VPA-induced demethylation can occur through both passive, replication-dependent pathways and active, replication-independent pathways. frontiersin.orgnih.gov

In some cell types, such as MCF-7 human breast tumor cells, VPA-induced DNA demethylation is primarily passive. frontiersin.org However, in other cells, like human lens epithelial cells and HeLa cells, VPA predominantly acts through the active DNA demethylation pathway. frontiersin.org This active process involves the ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further derivatives. nih.gov In HeLa cells, VPA was found to induce the overexpression of the TET2 gene and protein, leading to a decrease in 5mC and an increase in 5hmC abundance. nih.gov

Table 2: Impact of Valproic Acid on DNA Methylation Markers
Cell TypeEffect on 5mCEffect on 5hmCKey MediatorsReference
HeLa CellsDecreasedIncreasedTET2 overexpression nih.gov
Human Embryonal Kidney 293 (HEK 293) CellsDecreased (on ectopically methylated plasmid)Not specifiedActive demethylation nih.gov
MCF-7 Human Breast Tumor CellsDecreasedNot specifiedPassive demethylation frontiersin.org
Mouse 3T3-L1 Cells (mtDNA)No changeDecreased (prolonged treatment)Decreased Tet1 expression and mitochondrial TET1 protein nih.gov

Mitochondrial Epigenetics

The epigenetic influence of VPA extends beyond the nuclear genome to include mitochondrial DNA (mtDNA). nih.gov While mitochondria lack histones, VPA can still affect epigenetic marks on mtDNA. nih.gov

Studies have shown that prolonged treatment with VPA can decrease the 5hmC content in mtDNA without affecting the 5mC content. nih.gov This effect is thought to be mediated through nuclear HDAC inhibition, which then influences the expression of enzymes that act on mtDNA. nih.gov Specifically, prolonged VPA treatment has been found to decrease the expression of Tet1 mRNA and reduce the amount of TET1 protein present in the mitochondria. nih.gov This suggests a complex interplay between nuclear and mitochondrial epigenetic regulation in response to VPA.

Intracellular Signaling Pathways

This compound, through its active form valproic acid, modulates several intracellular signaling pathways critical to neuronal function. These interactions are central to its therapeutic effects.

Protein Kinase C (PKC) Pathway Downregulation

Valproic acid has been shown to influence the Protein Kinase C (PKC) signaling pathway. Chronic exposure to VPA can lead to a decrease in both the activity and levels of specific PKC isozymes. nih.govif-pan.krakow.pl

Isozyme-Selective Effects: Research on rat C6 glioma cells demonstrated that chronic VPA exposure resulted in decreased levels of PKCα and PKCε, while not affecting PKCδ or PKCζ. nih.gov This suggests a selective downregulation of specific components of the PKC pathway.

Mechanism of Action: The reduction in PKC activity by VPA appears to be an indirect effect, as direct application of VPA to reaction mixtures does not alter PKC activity. nih.gov This suggests that VPA's influence is likely mediated through changes in gene expression or other upstream signaling events that regulate PKC levels and function. nih.gov

Functional Consequences: The PKC pathway is a crucial regulator of neuronal signal transduction and modulates the interplay between various neurotransmitter systems. nih.gov By downregulating specific PKC isozymes, VPA may contribute to its mood-stabilizing effects. nih.govif-pan.krakow.pl

Cell TypeVPA ConcentrationDuration of ExposureEffect on PKCReference
Rat C6 glioma cells0.6 mM6-7 daysDecreased PKC activity and levels of PKCα and PKCε nih.gov
Human astrocytoma cells300 and 600 µM24 or 48 hoursWeakly reduced PKC activity nih.gov

Myo-inositol-1-phosphate Synthetase Inhibition

A key mechanism of valproic acid is the depletion of intracellular inositol (B14025), a process it shares with lithium, another mood stabilizer. nih.gov This is achieved through the inhibition of myo-inositol-1-phosphate synthase (MIPS), the rate-limiting enzyme in the de novo synthesis of inositol. nih.govnih.gov

Enzyme Inhibition: VPA has been shown to inhibit the activity of human brain MIPS. nih.gov Studies have indicated that VPA reduces MIPS activity by approximately 50% at concentrations between 0.21 and 0.28 mmol/L. nih.gov This inhibition leads to a reduction in the synthesis of inositol. nih.gov

Inositol Depletion: The inhibition of MIPS results in decreased intracellular concentrations of inositol. nih.govnih.gov A study in mice demonstrated a 20% reduction of inositol in the frontal cortex following acute VPA administration. nih.gov

Mechanism of Inhibition: The exact mechanism of MIPS inhibition by VPA is still under investigation. Some studies suggest an indirect, non-competitive inhibition. symbiosisonlinepublishing.com More recent research points towards VPA reducing the expression of the gene that codes for MIPS. researchgate.net Another study proposes that VPA's inhibition of MIPS is dependent on the Mck1/GSK3 protein kinase. plos.org

Neuroprotective Mechanisms

This compound, via valproic acid, exhibits several neuroprotective effects that contribute to its therapeutic utility in neurological disorders. labforvets.com These mechanisms involve the modulation of neuronal survival, apoptosis, proliferation, differentiation, and synaptic plasticity.

Neuronal Survival and Apoptosis Modulation

Valproic acid has demonstrated the ability to protect neurons from cell death and modulate the apoptotic process. if-pan.krakow.plnih.gov

Antiapoptotic Effects: VPA can inhibit apoptosis through various mechanisms. It has been shown to reduce the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov Furthermore, VPA can block the caspase cascade, a key component of the apoptotic pathway. if-pan.krakow.pl

Promotion of Neuronal Survival: Studies have shown that VPA treatment can increase the survival of neurons following injury. nih.gov This is partly achieved by upregulating the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43). nih.gov

Inhibition of Ferroptosis: Recent research suggests that VPA may also exert a neuroprotective effect by inhibiting ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biorxiv.org

ModelEffect of VPAKey FindingsReference
Kainic acid-induced epileptic rat modelReduced neuronal apoptosisDecreased TUNEL-positive cells, caspase-3 activity, and Bax expression; increased Bcl-2 expression. nih.gov
Facial nerve transection in ratsPromoted neuronal survival and reduced apoptosisIncreased number of surviving facial motor neurons, decreased Bax expression, and upregulated BDNF and GAP-43. nih.gov
Kainic acid-induced epilepsyInhibition of ferroptosisVPA's neuroprotective role is linked to the inhibition of Lox-mediated ferroptosis. biorxiv.org

Proliferation and Differentiation Balance

Valproic acid plays a significant role in regulating the balance between the proliferation and differentiation of neural progenitor cells (NPCs). nih.govmdpi.com

Inhibition of Proliferation: VPA has been shown to inhibit the proliferation of NPCs. nih.govmdpi.com This effect is partly mediated by the induction of the cell cycle inhibitor p21Cip/WAF1. nih.gov

Promotion of Neuronal Differentiation: VPA promotes the differentiation of NPCs into neurons. mdpi.comnih.govstemcell.com This is associated with an increased expression of proneural transcription factors such as Ngn1 and Math1. nih.gov

Underlying Pathways: The effects of VPA on proliferation and differentiation are mediated through multiple signaling pathways, including the β-catenin-Ras-ERK pathway. nih.govresearchgate.net

Synaptic Plasticity Modulation

Valproic acid can modulate synaptic plasticity, which refers to the ability of synapses to strengthen or weaken over time. This is a crucial process for learning and memory. nih.govnih.gov

Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Studies have shown that acute exposure to VPA can impair both LTP and LTD in the hippocampus. nih.gov The impairment of LTP may be linked to an enhancement of GABAergic inhibitory neurotransmission. nih.gov

Regulation of AMPA Receptors: Chronic treatment with VPA has been found to reduce the synaptic expression of the AMPA glutamate receptor subunit GluR1 in the hippocampus. nih.gov This effect is associated with a decrease in the phosphorylation of GluR1 at a site critical for its insertion into the synapse. nih.gov This downregulation of AMPA receptor trafficking may be a key mechanism in the therapeutic effects of VPA. nih.gov

Neurogenesis and Neurite Growth

Valproic acid (VPA) has been shown to influence the fundamental processes of neurogenesis—the formation of new neurons—and the growth of neurites, which are projections from a neuron that develop into axons and dendrites. Research indicates that VPA promotes these activities through multiple, interconnected signaling pathways, impacting neural stem cells, progenitor cells, and the structural plasticity of neurons.

Research Findings on Neurogenesis:

Studies have demonstrated that VPA promotes the proliferation and differentiation of neural stem cells (NSCs) and neural progenitor cells (NPCs). nih.govnih.govfrontiersin.orgnih.govnih.gov In cultured hippocampal neural progenitor cells, treatment with VPA leads to a significant inhibition of cell proliferation and a corresponding induction of neuronal differentiation. nih.gov This is accompanied by an increase in the number of neuronal cells and the expression of proneural transcription factors. nih.gov Similarly, VPA has been found to enhance the efficiency of reprogramming somatic cells into neural stem cells. frontiersin.org In adult mesenchymal stem cells, VPA induces morphological changes that progress towards a preneuronal-like cell phenotype within 24 hours. nih.gov

Chronic administration of VPA has been shown to enhance neurogenesis in the dentate gyrus of the hippocampus in animal models. nih.govfrontiersin.org This effect is linked to improvements in learning and memory. frontiersin.org The process involves promoting cell proliferation and increasing the density of immature neurons in this brain region. frontiersin.org

Research Findings on Neurite Growth:

VPA has been observed to promote neurite outgrowth in various experimental models. nih.govnih.gov It enhances ERK pathway-dependent cortical neuronal growth. nih.gov In models of Alzheimer's disease, VPA treatment has been found to accelerate neurite outgrowth and modify synaptic structure by increasing the thickness of the postsynaptic density and the number of presynaptic vesicles. nih.gov However, the effect of VPA on neurite outgrowth can be cell-type dependent, with some studies reporting an inhibitory effect on neurite extension in specific human neuroblastoma cell lines. nih.gov In developing zebrafish, VPA treatment has been associated with impaired neurite extension and complexity. biorxiv.org

Key Signaling Pathways Involved:

Several key intracellular signaling pathways are modulated by VPA to exert its effects on neurogenesis and neurite growth.

Extracellular Signal-Regulated Kinase (ERK) Pathway: VPA activates the ERK pathway, which is a critical regulator of neurogenesis, neurite outgrowth, and neuronal survival. nih.govdrugbank.com This activation is dependent on mitogen-activated protein kinase (MEK) and leads to the phosphorylation of ERK1/2. drugbank.com The downstream effects include increased expression of proteins that support neural plasticity and growth, such as growth cone-associated protein-43 (GAP-43) and brain-derived neurotrophic factor (BDNF). drugbank.com

Wnt/β-Catenin Signaling Pathway: VPA stimulates hippocampal neurogenesis by activating the Wnt/β-catenin signaling pathway. frontiersin.org It achieves this by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in the pathway. frontiersin.org This inhibition leads to the accumulation of β-catenin and induces the expression of NeuroD1, a Wnt target gene integral to the process of neurogenesis. frontiersin.org

Histone Deacetylase (HDAC) Inhibition: As a known histone deacetylase inhibitor, VPA's influence on gene expression is a core component of its mechanism. frontiersin.orgnih.gov By inhibiting HDACs, VPA induces histone hyperacetylation. frontiersin.org This epigenetic modification alters chromatin structure, making it more accessible for transcription. Specifically, it increases the association of acetylated histone H4 with the promoters of proneural genes like Ngn1 and Math1, leading to their increased expression and promoting a neuronal cell fate. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Expression: VPA has been shown to enhance the expression of BDNF, a neurotrophin vital for neural plasticity, survival, and growth. nih.govdrugbank.comresearchgate.net Increased BDNF expression is a downstream effect of ERK pathway activation and contributes to the neurogenic and neurite-promoting effects of VPA. drugbank.com

The table below summarizes the key molecular and cellular effects of Valproic Acid on neurogenesis and neurite growth.

Mechanism Key Molecular Targets/Pathways Effect on Neurogenesis Effect on Neurite Growth References
HDAC Inhibition Histone Deacetylases (HDACs), Acetylated Histone H4 (Ac-H4)Promotes neuronal differentiation by increasing expression of proneural factors (Ngn1, Math1).Contributes to an environment permissive for growth. frontiersin.orgnih.gov
ERK Pathway Activation MEK, ERK1/2, c-fos, GAP-43, BDNFPromotes neural stem cell proliferation and maturation.Promotes cortical neuronal growth and neurite extension. nih.govdrugbank.com
Wnt/β-Catenin Signaling Glycogen Synthase Kinase-3β (GSK-3β), β-catenin, NeuroD1Stimulates hippocampal neurogenesis.Accelerates neurite outgrowth. frontiersin.orgnih.gov
Neurotrophin Regulation Brain-Derived Neurotrophic Factor (BDNF)Supports the survival and maturation of new neurons.Enhances neurite extension and synaptic plasticity. nih.govdrugbank.comresearchgate.net

Pharmacological Research of Valproate Pivoxil and Its Active Metabolite

Pharmacokinetics (Research Perspectives)

Prodrug Conversion and Bioavailability Considerations

Valproate pivoxil is categorized as a prodrug, specifically an ester derivative of valproic acid, designed to be converted into the active VPA molecule within the body. iiab.meontosight.ai The use of a pivoxil ester is a common strategy in medicinal chemistry intended to enhance the solubility and bioavailability of a parent drug. iiab.meontosight.ai Research on other monoester prodrugs of VPA has shown that they are typically subject to rapid and, in many cases, complete biotransformation into VPA following administration. nih.govnih.gov

Once converted, the resulting active metabolite, valproic acid, is readily absorbed from the gastrointestinal tract. nih.gov Studies on VPA itself report a high bioavailability, generally ranging from 81% to nearly 100%. nih.govmedicines.org.uknews-medical.net Factors such as the specific formulation and the presence of food can influence the rate of absorption. nih.gov

Distribution and Tissue Accumulation

Once in the bloodstream, valproic acid exhibits high binding to plasma proteins, primarily albumin. wikipedia.org The extent of this binding is significant, typically ranging from 80% to 95%. pharmgkb.orgmedicines.org.ukwikipedia.org This protein binding is saturable, meaning the percentage of unbound (free) drug can increase with higher total concentrations of VPA in the plasma. wikipedia.orgnih.gov The unbound fraction of VPA has been observed to decrease from approximately 15% at maximum plasma concentrations to 9% as concentrations fall. nih.gov

The distribution of VPA into various tissues has been a subject of investigation. Generally, VPA concentrations in tissues are lower than those found in plasma. nih.gov For instance, concentrations in cerebrospinal fluid and breast milk are reported to be about 1% to 10% of the corresponding plasma concentrations. nih.govwikipedia.org An exception is the kidney, where tissue binding appears to be more extensive. nih.gov The mean volume of distribution for VPA has been estimated at approximately 0.21 L/kg. nih.gov Research in animal models suggests that the distribution of unbound VPA between hepatic cytosol and serum is a saturable process, which may contribute to the nonlinear elimination kinetics of the drug. capes.gov.br

Table 1: Distribution Characteristics of Valproic Acid (VPA)

Parameter Finding References
Plasma Protein Binding 80–95% (primarily to albumin) pharmgkb.orgmedicines.org.ukwikipedia.org
Volume of Distribution (Vd) ~0.21 L/kg nih.gov
Tissue Distribution Generally lower than plasma concentrations nih.gov
Kidney Concentration Higher relative tissue binding nih.gov
Cerebrospinal Fluid (CSF) Conc. 1–10% of plasma concentration wikipedia.org

Metabolic Pathways and Enzymes

The biotransformation of valproic acid is extensive and occurs primarily in the liver through multiple pathways. pharmgkb.orgnews-medical.net Only a small fraction, typically less than 3%, of an administered dose is excreted unchanged in the urine. wikipedia.org The three principal routes of VPA metabolism are glucuronidation, mitochondrial beta-oxidation, and oxidation mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov

Glucuronidation

Glucuronidation is the most prominent metabolic pathway for VPA, accounting for the elimination of approximately 30% to 50% of the drug. pharmgkb.orgwikipedia.orgnih.govnih.gov This process involves the conjugation of VPA with glucuronic acid to form an acyl glucuronide metabolite known as valproate-glucuronide (VPAG). pharmgkb.orgnih.gov VPAG is the major metabolite of VPA found in urine. pharmgkb.orgnih.govnih.gov

In vitro studies using human liver microsomes and recombinant proteins have identified several UDP-glucuronosyltransferase (UGT) isoenzymes responsible for catalyzing this reaction. pharmgkb.orgnih.gov

Table 2: UGT Isozymes Involved in Valproic Acid Glucuronidation

UGT Isozyme Involvement in VPA Glucuronidation References
UGT1A3 Catalyzes VPA glucuronidation pharmgkb.orgnih.govnih.gov
UGT1A4 Catalyzes VPA glucuronidation pharmgkb.orgnih.govnih.gov
UGT1A6 Catalyzes VPA glucuronidation pharmgkb.orgnih.govnih.gov
UGT1A8 Catalyzes VPA glucuronidation (primarily intestinal) pharmgkb.orgnih.govnih.gov
UGT1A9 Catalyzes VPA glucuronidation pharmgkb.orgnih.govnih.gov
UGT1A10 Catalyzes VPA glucuronidation (primarily intestinal) pharmgkb.orgnih.govnih.gov
UGT2B7 Catalyzes VPA glucuronidation pharmgkb.orgnih.govnih.gov

| UGT2B15 | Role is debated; some studies suggest involvement, others suggest inhibition by VPA | pharmgkb.orgnih.gov |

Beta-oxidation

The second major metabolic route for VPA is mitochondrial beta-oxidation, which is characteristic of fatty acid metabolism. nih.govnih.gov This pathway is responsible for metabolizing a significant portion of a VPA dose, estimated to be over 40%. pharmgkb.orgwikipedia.orgnih.gov The process begins with the formation of valproyl-CoA, a necessary step for its entry into the beta-oxidation spiral. pharmgkb.orgportlandpress.com Research using labeled VPA in isolated rat liver mitochondria has demonstrated that VPA can undergo complete β-oxidation. portlandpress.com This process involves the thiolytic cleavage of 3-oxovalproyl-CoA by a mitochondrial thiolase, ultimately yielding propionyl-CoA and pentanoyl-CoA. portlandpress.com

Role of Cytochrome P450 Isozymes

Oxidation mediated by the cytochrome P450 (CYP) enzyme system represents a minor, yet significant, metabolic pathway for valproic acid, accounting for approximately 10% to 20% of its elimination. pharmgkb.orgnih.govresearchgate.netdrugbank.com This pathway leads to the formation of various metabolites, including hydroxylated derivatives. pharmgkb.orgnih.gov

Research has identified several CYP isozymes that contribute to VPA metabolism. In vitro studies with cDNA-expressed enzymes and human hepatic microsomes have shown that CYP2C9, CYP2A6, and CYP2B6 are the primary catalysts involved. pharmgkb.orgwikipedia.orgnih.govoup.com CYP2C9 is considered the predominant enzyme in the formation of metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgnih.govoup.com CYP2A6 also contributes, particularly to the formation of 3-OH-VPA. pharmgkb.orgnih.govoup.com Furthermore, valproic acid itself has been shown to be a competitive inhibitor of CYP2C9, which can explain some of its interactions with other drugs metabolized by this enzyme. nih.govgazi.edu.tr

Table 3: Key Cytochrome P450 Isozymes in Valproic Acid Metabolism

CYP Isozyme Role in VPA Metabolism References
CYP2C9 Predominant catalyst in the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgnih.govoup.com VPA also acts as an inhibitor of this isozyme. nih.govgazi.edu.tr pharmgkb.orgnih.govoup.comnih.govgazi.edu.tr
CYP2A6 Contributes to the formation of 4-ene-VPA and partially to 3-OH-VPA. pharmgkb.orgnih.govoup.com pharmgkb.orgnih.govoup.com
CYP2B6 Involved in the formation of 4-ene-VPA. pharmgkb.orgnih.gov pharmgkb.orgnih.gov
CYP2C19 VPA is a slight inhibitor; some studies suggest its involvement in the VPA pathway. pharmgkb.orgnih.gov pharmgkb.orgnih.gov

| CYP3A4/5 | VPA is a slight inhibitor; not a major pathway for VPA metabolism. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Metabolite Identification and Activity

This compound is metabolized in the body to release its active metabolite, valproic acid (VPA). ontosight.ai The metabolism of VPA is complex, involving several pathways. The major metabolites include:

Valproate glucuronide (VPAG): This is the main inactive metabolite, formed through glucuronidation, accounting for 30-50% of the drug's metabolism. nih.govnih.gov This process is primarily mediated by UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 enzymes. nih.govpharmgkb.org

Products of β-oxidation: This pathway accounts for about 40% of VPA metabolism and occurs in the mitochondria. nih.govdrugbank.com Key metabolites formed through this process include 2-ene-VPA, 3-keto-VPA, and 3-hydroxy-VPA. nih.govnih.gov Some of these metabolites, like valproyl-CoA, possess therapeutic activity. nih.gov

Products of ω-oxidation: This is a minor pathway, accounting for approximately 10-15% of metabolism, and is mediated by cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2B6, and CYP2C9. nih.govwikipedia.org This pathway leads to the formation of metabolites such as 4-ene-VPA, 5-hydroxyvalproic acid, and 4-hydroxyvalproic acid. pharmgkb.orgdrugbank.com

Some metabolites of VPA are pharmacologically active, contributing to its therapeutic effects, while others can be associated with toxicity. For instance, 2-ene-VPA has anticonvulsant properties. nih.gov Conversely, 4-ene-VPA is a potentially hepatotoxic metabolite. nih.gov The metabolite 2,4-diene-VPA is also considered cytotoxic. nih.gov

Elimination and Excretion Mechanisms

The elimination of valproic acid and its metabolites primarily occurs through the kidneys, with the majority being excreted in the urine. nih.gov Only a small fraction, typically less than 3%, of the administered dose is excreted as unchanged VPA. drugbank.comwikipedia.org

The main routes of elimination are:

Glucuronide conjugation: Approximately 30-50% of an administered dose is excreted in the urine as valproate glucuronide. nih.govwikipedia.org

Mitochondrial β-oxidation: This pathway accounts for over 40% of the elimination of an administered dose. wikipedia.org

Other oxidative mechanisms: These account for the elimination of less than 20% of the dose. wikipedia.org

The elimination half-life of valproate is typically between 9 and 16 hours. wikipedia.org

Variability in Pharmacokinetics (Population Pharmacokinetics)

The pharmacokinetics of valproic acid show significant variability among individuals. nih.govfrontiersin.org Population pharmacokinetic studies have been conducted to understand and predict this variability, which is crucial for individualizing treatment. nih.gov Most studies describe the pharmacokinetics of VPA using a one-compartment model, although some have used a two-compartment model. nih.gov The clearance of VPA is reported to range from 0.206 to 1.154 L/h, with inter-individual variability ranging from 13.40% to 35.90%. nih.gov

Influencing Factors: Body Weight, Dose, Age, Gender, Concomitant Medications

Several factors have been identified that significantly influence the pharmacokinetics of valproic acid. nih.govfrontiersin.org

Influencing FactorEffect on Pharmacokinetics
Body Weight A significant predictor for both the volume of distribution and clearance of VPA. nih.gov VPA concentrations have been observed to be higher with increasing body weight at the same dosage. frontiersin.org
Dose A significant predictor for both the volume of distribution and clearance of VPA. nih.gov
Age A significant predictor for the volume of distribution and clearance of VPA. nih.gov Children between 3 months and 10 years of age have about 50% higher clearances by weight compared to adults. drugbank.com In the elderly, the volume of distribution is increased, and due to decreased protein binding, the proportion of free drug is higher. sanofi.commedicines.org.uk
Gender Some studies have reported that female patients have a lower VPA clearance compared to male patients, though findings have been variable across studies. usm.mymdpi.com
Concomitant Medications Co-administration of other drugs can significantly alter VPA clearance. Enzyme-inducing antiepileptic drugs like carbamazepine (B1668303), phenytoin (B1677684), and phenobarbital (B1680315) can increase VPA clearance. mdpi.commedsafe.govt.nz Conversely, drugs that inhibit UGT enzymes, such as aspirin (B1665792), can increase VPA plasma concentrations. nih.gov The combination of felbamate (B1672329) and valproate can decrease valproic acid clearance. sanofi.com Mefloquine (B1676156) can increase valproic acid metabolism. sanofi.com

Pharmacodynamics Research (linking to mechanisms)

The precise mechanisms of action of valproic acid are not fully understood, but it is believed to exert its effects through multiple pathways. ontosight.ainews-medical.net The primary pharmacodynamic effects are linked to its influence on neurotransmitter systems and ion channels.

The main proposed mechanisms include:

Enhancement of GABAergic neurotransmission: Valproic acid is known to inhibit the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). ontosight.ai This leads to increased GABA levels in the brain, resulting in enhanced inhibitory neurotransmission. ontosight.ai

Modulation of voltage-gated sodium channels: VPA is thought to modulate voltage-gated sodium channels, which reduces neuronal excitability and helps to prevent the spread of seizure activity. ontosight.ainews-medical.net

Inhibition of histone deacetylase (HDAC): VPA has been identified as a class I selective histone deacetylase inhibitor. ncats.io This action is distinct from its antiepileptic effects and is being explored for other therapeutic applications. pharmgkb.org

Therapeutic Applications and Clinical Research Outcomes

Epilepsy Management

Valproate is a broad-spectrum antiepileptic drug (AED) effective against various seizure types. nih.gov

Efficacy across Seizure Types

Valproate has demonstrated efficacy in managing a wide range of seizures. nih.govwikipedia.org It is considered a first-line treatment for generalized seizures, including tonic-clonic, absence, and myoclonic seizures. nih.govmedsafe.govt.nz Research has also validated its effectiveness in focal (partial) seizures. nih.govmedsafe.govt.nz Furthermore, its utility extends to specific epilepsy syndromes such as Lennox-Gastaut syndrome. nih.govepilepsy.com

The table below summarizes the effectiveness of valproate across different seizure types based on clinical evidence.

Seizure TypeEfficacy
Generalized Seizures
Tonic-ClonicEffective as first-line treatment. nih.gov
Absence (Petit Mal)Highly effective, considered a drug of choice. nih.govmedsafe.govt.nzepilepsy.com
MyoclonicEffective as first-line treatment. nih.govepilepsy.com
Focal (Partial) Seizures Effective as both monotherapy and adjunctive therapy. nih.govmedsafe.govt.nz
Epilepsy Syndromes
Lennox-Gastaut SyndromeEffective. nih.gov
Juvenile Myoclonic EpilepsyConsidered an appropriate treatment option. ilae.org
Juvenile Absence EpilepsyConsidered an appropriate treatment option. ilae.org

Monotherapy vs. Adjunctive Therapy Research

Valproate is utilized both as a single medication (monotherapy) and in combination with other antiepileptic drugs (adjunctive therapy). ncats.ioj-epilepsy.org For newly diagnosed epilepsy, monotherapy is the standard approach. j-epilepsy.org Valproate has been shown to be effective as an initial monotherapy for various seizure types. ncats.iocurrentpediatrics.com

In cases where initial monotherapy fails to control seizures, adjunctive therapy is considered. j-epilepsy.orgnih.gov Research comparing alternative monotherapy with adjunctive therapy in patients with refractory partial epilepsy found no significant difference in outcomes between the two strategies. nih.gov One study comparing carbamazepine (B1668303) monotherapy with a combination of carbamazepine and valproate as an initial treatment did not find a statistically significant difference in outcomes, though results numerically favored the combination therapy. j-epilepsy.org

Bipolar Disorder Treatment

Valproate is a key medication in the management of bipolar disorder, with applications in different phases of the illness. cpn.or.krfrontiersin.org

Acute Manic Episodes

Valproate is an established treatment for acute manic episodes associated with bipolar disorder. medsafe.govt.nzncats.io Multiple systematic reviews and meta-analyses of randomized controlled trials have demonstrated that valproate is significantly more effective than placebo in reducing the symptoms of acute mania. nih.govresearchgate.netnih.gov

When compared to other treatments for acute mania, the evidence is mixed. Some research suggests little to no difference in response rates between valproate and olanzapine (B1677200) in adults, while other studies indicate valproate may be less efficacious than risperidone (B510) in the pediatric population. nih.gov In some analyses, valproate has shown comparable efficacy to lithium. cpn.or.kr

Maintenance and Prophylactic Treatment

The goal of maintenance therapy in bipolar disorder is to prevent the recurrence of mood episodes. nih.govnih.gov Evidence supports the use of valproate for the long-term treatment of bipolar disorder. nih.gov Systematic reviews have found that valproate is more effective than placebo in preventing the relapse of any mood episode. nih.govresearchgate.net

When compared with lithium, another primary mood stabilizer, the results are varied. Some studies report no significant difference in efficacy for preventing relapse. nih.govnih.gov However, combination therapy with lithium and valproate has been found to be more effective in preventing relapse than valproate monotherapy. nih.govnih.gov Guidelines from various international bodies, such as the American Psychiatric Association, list both lithium and valproate as primary agents for maintenance treatment. psychiatry-psychopharmacology.com

Migraine Prophylaxis

Valproate medications are established as an effective option for the prevention of migraines in adults. annualreviews.orggoogle.com Multiple clinical trials and meta-analyses have demonstrated their superiority over placebo in reducing the frequency of migraine attacks. annualreviews.orgmdpi.com

A meta-analysis of seven placebo-controlled studies involving 782 participants showed that active treatment with valproate medications was significantly more effective than placebo. annualreviews.org Another analysis of ten randomized trials with 2,296 patients found that both sodium valproate and divalproex sodium more than doubled the proportion of responders—patients experiencing at least a 50% reduction in migraine frequency—compared to placebo. google.com

Clinical studies have also compared valproate with other active medications used for migraine prophylaxis, such as propranolol (B1214883) and flunarizine. alzinfo.org In these trials, valproate demonstrated similar efficacy to these comparators. annualreviews.orgalzinfo.org For instance, a triple-blind, placebo-controlled crossover study on slow-release sodium valproate found that it significantly reduced the number of migraine days from 6.1 per 4 weeks with placebo to 3.5. mdpi.com In this study, 50% of patients were classified as responders, with this number increasing to 65% in the final four weeks of treatment. mdpi.com

Research has also explored the efficacy of valproic acid at different serum levels. A prospective open-label study found that patients with lower serum levels (<50 microg/mL) had a significant reduction in both the frequency and number of headache days, suggesting that higher doses may not provide additional benefits. nih.gov

Table 1: Summary of Key Clinical Research Findings for Valproate in Migraine Prophylaxis

Study Type/DesignComparisonKey FindingCitation
Meta-analysisValproate vs. PlaceboValproate medications were significantly superior to placebo in reducing migraine frequency (OR, 4.02). annualreviews.org
Cochrane ReviewDivalproex Sodium vs. PlaceboNumber needed to treat (NNT) to achieve at least 50% reduction in migraine frequency was 5. google.com
Triple-blind, CrossoverSodium Valproate vs. PlaceboReduced migraine days from 6.1 to 3.5 per 4 weeks. 50% of patients were responders. mdpi.com
Open-label StudyLow vs. High Serum VPABetter outcomes in migraine frequency and headache days were observed with lower serum levels (<50 µg/mL). nih.gov
Comparative TrialsValproate vs. Propranolol/FlunarizineValproate showed similar efficacy to other active comparators for migraine prevention. alzinfo.org

Experimental and Emerging Therapeutic Research Areas

The mechanisms of action of valproic acid, particularly its function as a histone deacetylase (HDAC) inhibitor, have prompted research into its potential use in a variety of other therapeutic areas. nih.govnih.gov

Valproic acid is being investigated as a potential therapeutic agent for neurodegenerative disorders, with a significant focus on Alzheimer's disease. biomedrb.comnih.gov Research in mouse models of Alzheimer's suggests that valproic acid may offer neuroprotective benefits. alzinfo.orgnih.gov Studies have shown that it can decrease the production of amyloid-β (Aβ) peptides, which are the main component of the neuritic plaques found in the brains of individuals with Alzheimer's. nih.gov This effect is thought to be mediated by the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn affects the cleavage of the amyloid precursor protein (APP). nih.govfrontiersin.org

In animal studies, treatment with valproic acid led to a significant reduction in neuritic plaque formation and an improvement in memory deficits. nih.gov Furthermore, valproic acid has been shown to stimulate neurogenesis in the hippocampus of Alzheimer's model mice, a process that may help ameliorate cognitive decline. frontiersin.org A patent has also mentioned valproate pivoxil specifically as part of a composition for treating neurodegenerative disorders. google.com However, clinical trials in humans have yielded less conclusive results. One study found that divalproex sodium did not delay the onset of agitation or psychosis in Alzheimer's patients and that cognitive scores favored the placebo group. thedoctorschannel.com

Beyond Alzheimer's, the neuroprotective properties of valproic acid have led to its investigation in other neurodegenerative conditions, such as Machado-Joseph disease, where it has shown some positive effects in preclinical models. plos.org

Valproic acid has garnered significant interest in oncology due to its activity as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and affect key cellular processes like growth, differentiation, and apoptosis. nih.govnih.gov This has led to its investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other treatments. nih.gov

Research has explored the effects of valproic acid on various types of cancer.

Breast Cancer: In models of triple-negative breast cancer (TNBC), valproic acid has been shown to reprogram the metabolic changes induced by cisplatin (B142131) treatment. frontiersin.org Studies on the MDA-MB-231 breast cancer cell line found that sodium valproate could inhibit cell migration by upregulating the expression of the NM23H1 gene, a known metastasis suppressor. geneticsmr.org

Glioma: Valproic acid is considered a promising therapeutic agent for glioma, the most common type of malignant brain tumor. frontiersin.org It has been shown to exert inhibitory effects on glioma cells both in vitro and in vivo. frontiersin.org

Neuroendocrine Carcinomas: In a small phase I study, valproic acid treatment resulted in a partial response in one patient and stable disease in five others with metastatic neuroendocrine carcinomas. nih.gov This effect was associated with an increase in NOTCH1 expression, which acts as a tumor suppressor gene. nih.gov

Papillary Thyroid Cancer: Research has shown that sodium valproate can induce apoptotic cell death in papillary thyroid cancer cells. brieflands.com

Pediatric Acute Myeloid Leukemia (AML): Studies have demonstrated that valproic acid can have synergistic antileukemic activities when combined with other agents in pediatric AML cells. nih.gov

A significant area of research is the use of valproic acid to enhance the efficacy of conventional chemotherapy and other cancer treatments. brieflands.com

With Cisplatin: In triple-negative breast cancer cells, combining valproic acid with cisplatin showed synergistic effects. The addition of disulfiram, an ALDH inhibitor, further enhanced the cytotoxicity of the valproic acid-cisplatin combination. frontiersin.org

With Etoposide (B1684455): In melanoma cell lines, the simultaneous administration of valproic acid and etoposide resulted in a synergistic inhibitory effect, which was attributed to increased DNA double-strand breaks. nih.gov

With ACNU/BCNU: For glioma treatment, valproic acid has been found to enhance the inhibitory effects of nitrosourea (B86855) alkylating agents like ACNU and BCNU. frontiersin.org

With Clofarabine (B1669196): In pediatric acute myeloid leukemia cells, the combination of valproic acid and clofarabine demonstrated synergistic antileukemic activity, leading to increased DNA double-strand breaks and apoptosis. nih.gov

With Other Therapies: Valproic acid has also been shown to work synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in papillary thyroid cancer cells. brieflands.com

Table 2: Investigational Cancer Research Applications of Valproate

Research AreaCancer TypeKey FindingCitation
Specific Cancer TypesBreast CancerInhibits migration of MDA-MB-231 cells by upregulating NM23H1. geneticsmr.org
GliomaExerts direct and synergistic inhibitory effects on glioma cells. frontiersin.org
Synergistic EffectsMelanomaSynergistically enhances the inhibitory effect of etoposide. nih.gov
Pediatric AMLSynergistic antileukemic activity when combined with clofarabine. nih.gov
Triple-Negative Breast CancerSynergizes with cisplatin; further enhanced by ALDH inhibition. frontiersin.org

Valproic acid has been explored for its potential role in the management of Human Immunodeficiency Virus (HIV) infection, specifically as a latency-reversing agent (LRA). nih.gov The "shock and kill" strategy for an HIV cure aims to reactivate latent HIV reservoirs, making the infected cells visible to the immune system for destruction. annualreviews.org As an HDAC inhibitor, valproic acid was investigated for its ability to "shock" these latent cells. nih.gov

Early pilot studies suggested that valproic acid, in combination with enfuvirtide, could reduce the latent HIV-1 reservoir in CD4+ T-cells. nih.gov However, subsequent research has produced conflicting results. A review of six clinical trials and one case report concluded that the current literature does not support the use of valproic acid as an adjunctive therapy to reverse HIV-1 latent reservoirs, as most studies did not show a significant effect. nih.gov Some in-vitro studies have even suggested that sodium valproate could stimulate HIV replication, although this effect is variable and has not been documented in humans. medicines.org.ukfrontiersin.org

Despite the inconclusive evidence for its role as an LRA, valproic acid is still used in HIV-positive patients for other conditions, such as seizures. nih.govnih.gov In these cases, clinicians are advised to exercise caution and monitor viral loads, though one small study reported good seizure control and successful viral suppression in patients on highly active antiretroviral therapy (HAART) who were also taking sodium valproate. frontiersin.orgnih.gov

Specific Cancer Types

Neuropathic Pain

The active metabolite of this compound, valproic acid, has been investigated for its potential analgesic effects in various neuropathic pain conditions. The proposed mechanism involves the enhancement of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the central nervous system. nih.gov However, research in this area has yielded limited and inconclusive results, and it is not recommended as a first-line treatment. droracle.ai

Clinical studies have explored its efficacy in conditions such as diabetic neuropathy, post-herpetic neuralgia, and radicular pain. A systematic review of randomized controlled trials found insufficient evidence to robustly support its use. wikipedia.org The included studies were small and often used analytical methods that may have overestimated the treatment effect. wikipedia.orgdroracle.ai

For instance, two small studies involving patients with diabetic neuropathy and one with post-herpetic neuralgia showed some pain reduction compared to placebo, but the data were insufficient for a reliable pooled analysis. wikipedia.orgdroracle.ai Another study investigating low-dose sodium valproate for radicular pain suggested a therapeutic effect when used alongside NSAIDs. nih.gov

Table 1: Clinical Research Findings for Valproate's Active Metabolite in Neuropathic Pain

Condition Studied Intervention Key Findings Source(s)
Diabetic Neuropathy Sodium Valproate One study reported a significant difference in pain reduction compared to placebo; however, data were limited. wikipedia.org
Post-herpetic Neuralgia Divalproex Sodium Reported a significant difference in pain reduction compared to placebo, but the study was small. wikipedia.org

Psychiatric Disorders Beyond Bipolar Disorder

While valproate's active metabolite is well-established in treating bipolar disorder, its utility has also been explored in other psychiatric conditions, though data supporting these uses are often preliminary or insufficient for definitive recommendations. unito.it Research has focused on its mood-stabilizing and anti-aggression properties in disorders such as major depressive disorder (MDD), schizoaffective disorder, and borderline personality disorder (BPD). nih.govnih.govunito.it

In major depressive disorder, an open-label trial found that a significant percentage of patients showed a clinical response after eight weeks of treatment with valproate. nih.govresearchgate.net For schizoaffective disorder, valproate is sometimes used as an add-on to antipsychotic medication, with some evidence suggesting it may be effective for controlling excitement and aggression. unito.itnih.gov However, the evidence is not considered strong, and much of it comes from open-label studies. nih.govdroracle.ai

Table 2: Clinical Research Outcomes for Valproate's Active Metabolite in Non-Bipolar Psychiatric Disorders

Disorder Study Type Key Outcomes Source(s)
Major Depressive Disorder Open-label trial 86% of study completers showed a significant clinical response at Week 8. nih.govresearchgate.net
Schizoaffective Disorder Retrospective study 11 of 14 patients showed improvement in Global Assessment Scale (GAS) scores. drugbank.com
Schizoaffective Disorder Review of RCTs Adding valproate to antipsychotics resulted in more clinical responses than placebo, but this effect was not seen when excluding lower-quality, open-label trials. nih.gov

Adverse Event Mechanisms and Risk Factor Research

Teratogenicity and Developmental Neurotoxicity

Valproic acid (VPA) is recognized as a significant human teratogen, leading to a range of adverse developmental outcomes when exposure occurs during pregnancy. oup.comwww.gov.uk

Congenital Malformations

The spectrum of malformations linked to valproate exposure is broad and can include:

Neural Tube Defects (NTDs): A well-established risk, with spina bifida being a common manifestation. oup.comnih.gov The risk for spina bifida is estimated at 1-2%, compared to a background rate of 0.2-0.5%. medsafe.govt.nz

Cardiac Abnormalities: These are among the predominant MCMs observed. oup.comoup.com Atrial septal defect is one specific cardiac malformation linked to valproate use. nih.gov

Orofacial Clefts: Including cleft lip and/or palate. nih.govmdpi.com

Urogenital Defects: Such as hypospadias. nih.govmdpi.com

Skeletal and Limb Malformations: Including polydactyly. nih.govmdpi.com

Craniofacial Dysmorphisms: A specific pattern of facial features, sometimes referred to as 'fetal valproate syndrome'. oup.comoup.com

Craniosynostosis: Premature fusion of the skull bones. nih.gov

The term Fetal Valproate Syndrome (FVS) was proposed in 1984 to describe the collection of anomalies associated with valproate exposure. medsafe.govt.nz More recently, the term Fetal Valproate Spectrum Disorder (FVSD) is used to encompass the wide range of clinical and developmental effects. who.int

Table 1: Congenital Malformations Associated with In Utero Valproate Exposure

Malformation Category Specific Examples
Neural Tube Defects Spina Bifida
Cardiac Anomalies Atrial Septal Defect
Orofacial Clefts Cleft Lip, Cleft Palate
Urogenital Defects Hypospadias
Skeletal Defects Polydactyly, Limb Malformations
Cranial Defects Craniosynostosis, Facial Dysmorphisms

Neurodevelopmental Disorders

Beyond structural malformations, prenatal valproate exposure is strongly linked to a higher risk of various neurodevelopmental disorders. www.gov.ukhpra.ie

Autism Spectrum Disorder (ASD): Studies have shown a significantly increased risk. One population-based study found an approximately 3-fold increased risk of ASD and a 5-fold increased risk of childhood autism compared to the unexposed population. hpra.ie Another analysis reported a 2.3-fold increased risk for ASD. womensmentalhealth.org

Attention-Deficit/Hyperactivity Disorder (ADHD): The risk of developing ADHD is also elevated, with one study indicating a 1.5-fold increase in risk. hpra.ie Another study found a 1.7-fold increased risk. womensmentalhealth.org

Cognitive Impairment and Reduced IQ: Children exposed to valproate in utero often exhibit lower cognitive abilities. mdpi.com The Neurodevelopmental Effects of Antiepileptic Drugs (NEAD) study found that the mean IQ of children aged 6 exposed to valproate was lower than that of children exposed to other antiepileptics. medsafe.govt.nz Verbal IQ is often significantly more affected than full-scale IQ. medsafe.govt.nz

Language and Speech Impairment: Delays and difficulties with speech and language are frequently reported developmental issues. medsafe.govt.nzwho.int

Memory Difficulties: These can be a component of the neurodevelopmental effects observed after in utero exposure. who.int

In Utero Exposure (Maternal and Paternal Valproate Use)

The risks associated with valproate are primarily linked to maternal use during pregnancy. Valproate readily crosses the placenta, leading to fetal exposure. hpra.ieoup.com The teratogenic effects are induced even when the medication is taken for indications other than epilepsy, confirming the drug's role in causing these abnormalities rather than the underlying maternal condition. mdpi.com

Recently, the potential impact of paternal valproate use has also been investigated. A retrospective observational study suggested an increased risk of neurodevelopmental disorders in children born to men treated with valproate in the 3 months prior to conception compared to those treated with lamotrigine (B1674446) or levetiracetam (B1674943). hpra.ieeuropa.eu The European Medicines Agency's (EMA) safety committee (PRAC) reviewed this data and recommended precautionary measures, including that doctors inform male patients about the possible risk and discuss the need for effective contraception. europa.eu The adjusted data suggested that around 5 out of 100 children had a neurodevelopmental disorder when born to fathers treated with valproate compared to about 3 out of 100 for those on lamotrigine or levetiracetam. europa.eu However, other research has not replicated these findings, with one study concluding that paternal valproate use during spermatogenesis was not associated with an increased risk of major congenital malformations or neurodevelopmental disorders. uspharmacist.com

Dose-Dependency of Teratogenic Effects

The teratogenic and neurotoxic effects of valproate are dose-dependent. campus.sanofimdpi.com

Higher maternal doses are associated with a greater risk of both congenital malformations and adverse neurodevelopmental outcomes. medsafe.govt.nzfrontiersin.org

Doses exceeding 1000 mg/day are considered highly teratogenic. mdpi.com Some studies suggest that the risk increases when the daily dose exceeds 600 mg/day. nsj.org.sa

Conversely, daily doses below 600 mg are thought to have a more limited teratogenic potential. mdpi.com

The NEAD study noted a significant dose-related decline in adaptive functioning in children exposed to valproate in utero. medsafe.govt.nz Similarly, children of mothers who used high-dose VPA (>800 mg/day) had lower IQs at age 6. frontiersin.org

It is important to note that while the risk is dose-dependent, some research indicates that individual susceptibility may be genetically determined, making some individuals more vulnerable even at very low doses. nsj.org.sa

Underlying Molecular Mechanisms of Teratogenicity

The precise molecular mechanisms by which valproate exerts its teratogenic effects are complex and not fully elucidated, though several key pathways have been proposed.

Histone Deacetylase (HDAC) Inhibition: Valproate is a known inhibitor of HDAC enzymes. frontiersin.orgima-press.net HDACs play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDACs, valproate can lead to hyperacetylation of histones, which alters chromatin from a condensed state (heterochromatin) to a more open state (euchromatin). frontiersin.org This can cause widespread changes in gene expression, including the inappropriate activation of genes related to the cell cycle and apoptosis, which is believed to be a primary driver of its teratogenic action. frontiersin.orgima-press.net

Folate Antagonism: Valproate is thought to interfere with folate metabolism. mdpi.comnih.gov Folate is critical for neural tube development, and disruption of its pathways is a known cause of NTDs. One proposed mechanism is that valproate may directly inhibit folate receptors, reducing the uptake of this essential vitamin into cells. nih.gov

Oxidative Stress: Valproate exposure has been shown to increase the formation of reactive oxygen species (ROS). oup.comresearchgate.net An overproduction of ROS can overwhelm the embryo's antioxidant defense systems, leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and induce apoptosis, contributing to developmental abnormalities, particularly neural tube defects. oup.com

Alterations in Signaling Pathways: Research indicates that valproate can alter critical developmental signaling pathways, such as the Wnt signaling pathway, through its HDAC inhibition activity. frontiersin.org

Hepatic Toxicity and Liver Injury

Valproate is well-known for its potential to cause hepatotoxicity, which can range from mild, asymptomatic elevations in liver enzymes to severe, life-threatening liver failure. nih.govonlinescientificresearch.com

The hepatotoxicity can manifest in different forms:

Dose-related Toxicity: This is a common occurrence, observed in a significant percentage of patients, and typically presents as a mild, transient increase in liver transaminases with few or no systemic symptoms. onlinescientificresearch.com This form often resolves with a reduction in dose or discontinuation of the drug. onlinescientificresearch.com

Idiosyncratic, Non-dose-related Liver Injury: This is a rare but severe reaction that can occur irrespective of the serum valproate level, often in chronic users. onlinescientificresearch.com It can lead to fatal hepatic failure, which usually occurs within the first six months of treatment. onlinescientificresearch.com

Reye-like Syndrome: This form of injury has been described in children on valproate who develop fever and lethargy, followed by confusion and coma, with elevated ammonia (B1221849) and ALT levels but minimal bilirubin (B190676) elevation. nih.gov

The mechanism of valproate-induced liver injury is thought to be related to mitochondrial toxicity. nih.gov Valproate is metabolized in the liver and can interfere with mitochondrial beta-oxidation. wjgnet.com This can impair mitochondrial function and lead to microvesicular steatosis (the accumulation of small fat droplets in liver cells), a characteristic histological finding in valproate hepatotoxicity. indianpediatrics.net Concomitant administration of valproate with pivalate-conjugated medicines (like valproate pivoxil) should be avoided due to an increased risk of carnitine depletion, which can further compromise mitochondrial function. hpra.iecampus.sanofihpra.ie

Risk factors for developing severe hepatotoxicity include young age (especially under two years), use of multiple antiepileptic drugs, and underlying mitochondrial diseases, such as those caused by mutations in the POLG gene. campus.sanofiwjgnet.com

Mechanisms and Risk Factors

Pancreatitis

Pancreatitis is another rare but potentially fatal adverse event associated with valproate use. medsafe.govt.nzhpra.iesanofi.com Cases have been reported to occur shortly after the initiation of treatment as well as after several years of use. medsafe.govt.nz The mechanism is thought to be an idiosyncratic reaction, but it is hypothesized that direct toxicity leading to free radical-induced cell membrane damage may play a role. shmabstracts.org This process could be mediated by the depletion of protective enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. shmabstracts.org

Several risk factors have been identified for the development of valproate-induced pancreatitis. Young children are considered to be at a particular risk, with the risk decreasing as age increases. hpra.iesanofi.com Other potential risk factors include severe seizures and significant neurological impairment, especially when combination anticonvulsant therapy is used. hpra.iesanofi.comsanofi.com The co-occurrence of hepatic failure with pancreatitis significantly elevates the risk of a fatal outcome. hpra.iesanofi.comsanofi.com

Hematological Abnormalities

Thrombocytopenia

Thrombocytopenia, a condition characterized by a low platelet count, is a common hematological adverse reaction to valproate. nih.govmedsafe.govt.nz The exact mechanism is not fully understood, but several theories have been proposed. nih.govmedsafe.govt.nz One potential mechanism is direct bone marrow toxicity, where valproate suppresses the production of platelets. nih.govmedsafe.govt.nzdroracle.ai Another possibility is immune-mediated destruction, where the drug induces the formation of autoantibodies that target and destroy platelets. nih.govmedsafe.govt.nzdroracle.ai

The risk of developing thrombocytopenia appears to be dose-dependent, with higher doses of valproate increasing the likelihood of this side effect. nih.govdroracle.ai Other identified risk factors include female gender and advanced age. nih.govmedsafe.govt.nz While it can occur at any time during treatment, it often develops within the first few months. droracle.ai In many cases, thrombocytopenia is reversible upon dose reduction or discontinuation of the drug. medsafe.govt.nz

Neutropenia/Leukopenia

Neutropenia (a low level of neutrophils) and leukopenia (a low level of white blood cells) are also recognized hematological side effects of valproate, although they are considered uncommon. medsafe.govt.nz These conditions have been reported to occur, often within the first few weeks of starting treatment. medsafe.govt.nz

The co-administration of valproate with certain other drugs, such as quetiapine (B1663577), may increase the risk of developing neutropenia or leukopenia. medicines.org.ukmedsafe.govt.nznps.org.aunps.org.aumedicines.org.uknps.org.au The underlying mechanism for these effects is not fully elucidated but may involve bone marrow suppression. medsafe.govt.nznamikkemalmedj.com In many instances, these conditions are transient and may resolve even with continued treatment. namikkemalmedj.com

Myelosuppression/Aplastic Anemia

In rare cases, valproate has been associated with more severe forms of bone marrow suppression, including myelosuppression and aplastic anemia. researchgate.netnih.govnih.gov Aplastic anemia is a serious condition where the bone marrow does not produce enough new blood cells. nih.gov

The proposed mechanism for these severe hematological toxicities is direct suppression of the bone marrow, which is considered an idiosyncratic reaction. medsafe.govt.nzresearchgate.netnih.gov This can affect a single cell line or all cell lines, leading to conditions like pancytopenia. medsafe.govt.nzresearchgate.net While these events are rare, they can be life-threatening. nih.govnih.gov

Metabolic and Endocrine Dysregulation

The use of valproate is linked to a range of metabolic and endocrine disturbances. The mechanisms involve interference with crucial metabolic pathways, leading to conditions such as carnitine depletion, hyperammonemia, and hormonal imbalances that can manifest as Polycystic Ovary Syndrome and significant weight gain.

Valproate administration is a known cause of secondary carnitine deficiency. researchgate.netcpn.or.kr Carnitine is a critical compound, essential for transporting long-chain fatty acids into the mitochondria for oxidation and energy production. aap.org A deficiency in tissue carnitine can lead to mitochondrial dysfunction. aap.org

The mechanism of valproate-induced carnitine depletion is multifaceted. Valproate can inhibit the biosynthesis of carnitine by reducing the concentration of alpha-ketoglutarate. farmaciajournal.com Furthermore, the pivalate (B1233124) moiety within the this compound compound plays a significant role. Pivalic acid, released during metabolism, combines efficiently with carnitine to form pivaloylcarnitine, which is then excreted in the urine, leading to depletion. aap.org Concomitant use of valproate with other pivalate-conjugated medicines (such as pivmecillinam, cefditoren (B193786) pivoxil, and pivampicillin) is not recommended as it may trigger or worsen hypocarnitinemia. medicines.org.ukcampus.sanoficampus.sanofi

Patients at an increased risk for symptomatic hypocarnitinemia when treated with valproate include those with pre-existing metabolic disorders (including mitochondrial disorders related to carnitine), impaired nutritional intake of carnitine, individuals younger than 10 years old, and those using other antiepileptics. medicines.org.ukcampus.sanofimedsafe.govt.nz The resulting carnitine deficiency can lead to severe complications, including hyperammonemic encephalopathy, liver toxicity, myopathy, and Fanconi syndrome. campus.sanofi

Table 1: Risk Factors for Valproate-Induced Hypocarnitinemia

Risk Factor CategorySpecific ExamplesSource
Metabolic Disorders Mitochondrial disorders, Urea (B33335) cycle disorders, Carnitine palmitoyltransferase (CPT) type II deficiency medicines.org.ukcampus.sanofi
Demographics Patients younger than 10 years old medicines.org.ukcampus.sanofimedsafe.govt.nz
Nutritional Status Impairment in carnitine nutritional intake medicines.org.ukcampus.sanofimedsafe.govt.nztheijcp.org
Concomitant Medications Use of other antiepileptics, Pivalate-conjugated medicines (e.g., cefditoren pivoxil, pivmecillinam) medicines.org.ukcampus.sanofimedsafe.govt.nz

Valproate-induced hyperammonemic encephalopathy (VHE) is a serious, though uncommon, adverse effect of treatment, characterized by a decreased level of consciousness, cognitive slowing, vomiting, and focal neurological deficits. redheracles.net It can occur in the absence of abnormal liver function tests and is reversible if diagnosed early and the drug is discontinued. redheracles.netradiopaedia.org

The primary cause of VHE is an elevated level of ammonia in the blood. redheracles.net The metabolism of valproate can lead to hyperammonemia through several proposed mechanisms that disrupt the urea cycle. radiopaedia.org Metabolites of valproic acid, such as propionate, can inhibit key enzymes in the urea cycle, including carbamoylphosphate synthetase-I, which is the initial enzyme of the cycle. cpn.or.krredheracles.net

Carnitine deficiency is a significant contributing factor to VHE. farmaciajournal.comnih.gov Carnitine is required for the proper functioning of the urea cycle, and its depletion by valproate exacerbates the inhibition of ammonia detoxification. cpn.or.krfarmaciajournal.com A meta-analysis confirmed that valproate treatment significantly increases blood ammonia levels while decreasing carnitine levels. cpn.or.kr The risk of hyperammonemia is heightened in patients with underlying urea cycle disorders, which may be undiagnosed prior to treatment initiation. campus.sanofimedsafe.govt.nz

Table 2: Clinical and Pathophysiological Characteristics of Valproate-Induced Hyperammonemic Encephalopathy (VHE)

CharacteristicDescriptionSource
Clinical Presentation Acute or subacute decline in consciousness (drowsiness to coma), ataxia, vomiting, cognitive slowing, increased seizure frequency. theijcp.orgredheracles.net
Laboratory Findings Elevated serum ammonia, often with normal liver function tests. redheracles.netnih.gov
Primary Mechanism Inhibition of the urea cycle, particularly the enzyme carbamoylphosphate synthetase-I. redheracles.netradiopaedia.org
Contributing Factors Carnitine deficiency, underlying urea cycle disorders, polytherapy with other antiepileptics. cpn.or.krfarmaciajournal.comnih.gov
Prognosis Generally excellent, with complete recovery observed within days of valproate cessation. radiopaedia.org

Research has indicated an association between valproate treatment and the development of Polycystic Ovary Syndrome (PCOS) in women. nih.gov PCOS is an endocrine disorder characterized by irregular menstrual cycles, hyperandrogenism (elevated male hormone levels), and polycystic ovarian morphology on ultrasound. The prevalence of PCOS is reported to be higher in women with epilepsy treated with valproate compared to those receiving other antiepileptic drugs or in the general female population. frontiersin.org A meta-analysis suggested that women with epilepsy on valproate are nearly twice as likely to develop PCOS. farmaciajournal.com

Valproate may contribute to PCOS by inducing hyperandrogenism and causing weight gain. farmaciajournal.com Symptoms of treatment-emergent PCOS, such as oligoamenorrhea (infrequent menstruation) and hyperandrogenism, can emerge early, often within the first three months of therapy. One study noted that these reproductive endocrine effects appear to be reversible upon discontinuation of valproate treatment. farmaciajournal.com However, another study found that while menstrual irregularities often improved after stopping the drug, changes in body weight and ovarian morphology persisted. The risk for developing PCOS appears higher in women who start valproate at a younger age.

Table 3: Research Findings on the Association Between Valproate and PCOS

Study AspectFindingSource
Prevalence Women with epilepsy on VPA are ~1.95 times more likely to develop PCOS than those on other antiepileptics. frontiersin.orgfarmaciajournal.com
Key Symptoms Menstrual irregularities, hyperandrogenism (acne, hirsutism), weight gain. farmaciajournal.com
Mechanism Believed to be multifactorial; VPA may induce hyperandrogenism and contribute to weight gain and hyperinsulinism. nih.govfarmaciajournal.com
Onset Symptoms can emerge within the first three months of starting treatment.
Reversibility Reproductive endocrine effects may be reversible after discontinuing VPA, though some changes may persist. farmaciajournal.com

Weight gain is a very common adverse effect associated with valproate therapy and can be both marked and progressive. medicines.org.ukcampus.sanofi Patients should be informed of this risk at the beginning of treatment. campus.sanofi This effect is not only a cosmetic concern but also a metabolic one, as it can contribute to other health issues like insulin (B600854) resistance, a feature often seen in PCOS. nih.gov

Recent research suggests that the weight gain induced by valproate is dose-dependent. A 2025 study analyzing data over a year found that for every 500 mg increase in the daily dose of valproate, there was an associated 0.52% increase in body weight per month. psychopharmacologyinstitute.com The majority of this weight gain tends to occur within the first three months of initiating therapy, underscoring the need for early monitoring. psychopharmacologyinstitute.com

Table 4: Correlation Between Valproate Dose and Weight Gain

Valproate Dose IncrementAssociated Monthly Weight ChangePrimary Period of Weight GainSource
+500 mg+0.52%First 3 months of treatment psychopharmacologyinstitute.com

Polycystic Ovary Syndrome (PCOS)

Reproductive System Toxicity

Valproate has been shown to exert toxic effects on the male reproductive system, raising concerns about its impact on fertility and testicular health.

Table 5: Summary of Valproate's Effects on Male Reproductive Parameters

ParameterPreclinical Findings (Animal Studies)Clinical Findings (Human Studies)Source
Sperm Motility DecreasedSignificantly decreased nih.gov
Sperm Count DecreasedNon-significant decrease nih.gov
Sperm Morphology Significantly increased percentage of abnormal spermNon-significant increase in abnormal sperm nih.gov
Testicular Histology Testicular degeneration/atrophy, spermatogenesis abnormalities reported.N/A europa.eunps.org.au
Testis Weight Non-significant reductionN/A nih.gov
Fertility Reduced reproductive performance not consistently shown in all studies.Reports of male infertility. medsafe.govt.nzeuropa.euinternationalpubls.com

Testicular Degeneration/Atrophy

Table 1: Testicular Effects of Valproate in Animal Studies

Species Effect Dosage Reference
Adult Rat Testicular degeneration/atrophy 1250 mg/kg/day hpra.ieeuropa.eu
Adult Dog Testicular degeneration/atrophy 150 mg/kg/day hpra.ieeuropa.eu
Adult Rat Testicular degeneration/atrophy 465 mg/kg/day medicines.org.uk
Juvenile Rat Decreased testes weight >240 mg/kg/day hpra.ieeuropa.eu

Spermatogenesis Abnormalities

A retrospective observational study conducted in three Nordic countries suggested an increased risk of neuro-developmental disorders in children born to men who were treated with valproate in the three months prior to conception, when compared to those treated with lamotrigine or levetiracetam. hpra.iesanofi.com However, a separate nationwide cohort study in Denmark did not find an association between paternal valproate use during spermatogenesis and the risk of major congenital malformations or neurodevelopmental disorders in offspring. nih.gov

Neurological and Psychiatric Adverse Effects

Tremor

Tremor is a commonly reported side effect of valproate treatment. frontiersin.orgnamikkemalmedj.com The exact mechanism underlying valproate-induced tremors is not fully understood. frontiersin.orgnih.gov One hypothesis suggests that it may be related to the drug's effect on the neurotransmitter gamma-aminobutyric acid (GABA). frontiersin.org Valproate is known to increase brain concentrations of GABA, which is an inhibitory neurotransmitter. frontiersin.orginchem.org This increase may be due to the inhibition of enzymes that break down GABA. frontiersin.org

Disturbances in the GABAergic pathways within the basal ganglia could lead to an inhibition of dopamine (B1211576) (DA) and subsequent changes in the concentrations of catecholamines like norepinephrine (B1679862) (NE). frontiersin.orgnih.gov A preliminary study found that patients experiencing tremors had lower levels of DA and NE. nih.gov This study also identified correlations between DA and NE concentrations, as well as between serum valproate levels and both DA and NE plasma levels. nih.gov The severity of the tremor may be influenced by factors such as the patient's age and the dosage of valproate. frontiersin.org

Sedation and CNS Depression

Sedation and central nervous system (CNS) depression are recognized adverse effects of valproate. longdom.orgpom.go.id The mechanism is thought to be linked to valproate's ability to potentiate the effects of other CNS depressants, including other psychotropic drugs like antipsychotics, MAO inhibitors, antidepressants, and benzodiazepines. hpra.iemedicines.org.uk

When valproate is used in combination with phenobarbital (B1680315), it can lead to CNS depression, sometimes without a significant increase in the serum levels of either drug. medsafe.govt.nz Valproate has been shown to inhibit the metabolism of phenobarbital, which can result in an increased half-life and decreased plasma clearance of phenobarbital, potentially leading to sedation. pom.go.id This is particularly noted in children. hpra.ie Patients should be cautioned about engaging in activities that require mental alertness, such as driving, until they are aware of how the drug affects them, especially when taken with other CNS depressants like alcohol. pom.go.id

Aggression, Agitation, Psychomotor Hyperactivity (Pediatric)

In the pediatric population, valproate has been associated with psychiatric adverse effects such as aggression, agitation, and psychomotor hyperactivity. medicines.org.ukmedsinfo.com.au These are considered common adverse events, along with confusional states, hallucinations, and disturbances in attention. medicines.org.uk While an increase in alertness can be a beneficial effect of the medication, it has occasionally been reported to manifest as aggression, hyperactivity, and behavioral deterioration. medicines.org.uk

The safety profile of valproate in children is generally comparable to that in adults, but certain adverse reactions are either more severe or are primarily observed in the pediatric population. medsinfo.com.au Some studies have explored the use of valproate to manage aggression and irritability in children with conditions like conduct disorder and autism spectrum disorder, with some positive outcomes reported. mdpi.comresearchgate.net However, a double-blind trial of extended-release valproate in children and adolescents with bipolar disorder did not show a difference from placebo. mdpi.com

Diplopia

Diplopia, or double vision, is a recognized neurological side effect associated with valproic acid (VPA), the active metabolite of this compound. drugs.comhealio.comnih.gov It is listed as a very common (10% or more) ocular side effect. drugs.com The precise mechanism through which valproate induces diplopia is not fully elucidated but is understood to be part of its broader effects on the central nervous system (CNS). nih.govnih.gov CNS depression, which can manifest as drowsiness, confusion, and ataxia, is a known consequence of VPA toxicity, and diplopia can be one of the presenting symptoms. nih.gov Research into VPA's metabolites suggests that certain byproducts could be responsible for its neurotoxic effects. nih.gov Specifically, the metabolite 2-ene-VPA is known to be neurotoxic, and an increase in its concentration could potentially lead to neurological adverse drug reactions, including diplopia and ataxia. nih.gov

Hypothermia

Hypothermia, a potentially serious medical condition characterized by a low body temperature, is a documented but less common adverse reaction to valproate treatment. nih.govhcahealthcare.com This effect can occur even at therapeutic doses and has been reported following a single dose. nih.govnih.gov Research, including a case of severe hypothermia following a valproate overdose, suggests that the drug can impair thermoregulation. researchgate.netresearchgate.net

The exact mechanism for valproate-induced hypothermia is not clearly defined, but evidence from animal studies points towards alterations in the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. nih.govnih.govresearchgate.net Valproate is known to increase GABA concentrations in the brain. nih.govpediatriconcall.comsymbiosisonlinepublishing.com Studies in rats have demonstrated a moderate hypothermic effect of valproate, linking it to increases in GABA levels. nih.gov The condition appears to be reversible, with normothermia typically restored promptly after the discontinuation of valproate therapy. nih.govresearchgate.net Risk factors that may contribute to this adverse event include advanced age, exposure to cold, and the concurrent use of other medications like benzodiazepines or atypical antipsychotics. hcahealthcare.com

Skin Reactions

Valproic acid is associated with a range of cutaneous adverse reactions, from transient hair loss to rare but life-threatening severe cutaneous adverse drug reactions (SCARs). drugs.comdermnetnz.orgdrugs.com While SCARs are more frequently linked with aromatic antiseizure drugs, they have been reported with the non-aromatic valproic acid. nih.gov

One of the most severe reactions is Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome, also known as drug-induced hypersensitivity syndrome. nih.govpsychiatryonline.org This is characterized by a widespread rash, fever, lymphadenopathy, and internal organ involvement, carrying a significant mortality rate. nih.govpsychiatryonline.org Other serious reactions include toxic epidermal necrolysis and erythema multiforme. dermnetnz.orgdrugs.compsychiatryonline.org More common skin-related side effects are generally milder. dermnetnz.org

Table 1: Skin Reactions Associated with Valproic Acid

Reaction Type Specific Manifestations Reference
Severe Cutaneous Adverse Reactions (SCARs) Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Toxic Epidermal Necrolysis (TEN), Stevens-Johnson Syndrome, Erythema Multiforme drugs.comnih.govpsychiatryonline.org
Common Rashes Maculopapular rash, Morbilliform rash, Urticaria (hives), Pruritus (itching) drugs.comdermnetnz.org
Hair and Gland Reactions Transient Alopecia (hair loss), Abnormal hair texture/growth, Diaphoresis (excessive sweating) dermnetnz.orgdrugs.com

| Other | Photosensitivity, Petechiae, Purpura, Discoid lupus erythematosus | dermnetnz.orgdrugs.com |

The pathogenesis of these reactions is not fully understood, but an immunological basis is suspected, particularly for hypersensitivity syndromes. psychiatryonline.org

Bone Metabolism Effects

Long-term use of valproic acid has been shown to impact bone metabolism. nih.govmdpi.com The precise mechanism by which valproate affects bone has not been definitively identified. hpra.iemedicines.org.ukmedsinfo.com.aucampus.sanofi However, research points to several potential pathways, including the induction of cytochrome P450 enzymes, which can accelerate the degradation of vitamin D, and direct effects on bone cells. nih.govmdpi.com

Meta-analyses of multiple studies have yielded consistent findings regarding these effects. A key outcome is a significant reduction in bone mineral density (BMD) in patients taking VPA, observed in both the lumbar spine and femoral neck. nih.govresearchgate.netnih.gov This reduction in BMD contributes to an increased risk of fracture. mdpi.com

Research has also identified specific changes in serum markers of bone metabolism. nih.govnih.gov Long-term VPA use is associated with a decrease in the levels of 25-hydroxyvitamin D (25-OH-VitD). nih.govresearchgate.net Conversely, some studies report an increase in the level of bone-specific alkaline phosphatase (BALP), a marker of bone formation. nih.gov The effects on other markers like serum calcium, phosphorus, and parathyroid hormone (PTH) have been inconsistent across studies. nih.govresearchgate.netnih.gov

Table 2: Research Findings on Valproic Acid's Effects on Bone Metabolism Markers

Marker Effect Reference
Bone Mineral Density (BMD) Decreased nih.govresearchgate.netnih.gov
25-hydroxyvitamin D (25-OH-VitD) Decreased nih.govresearchgate.net
Bone-Specific Alkaline Phosphatase (BALP) Increased nih.gov
Serum Calcium No significant change nih.govresearchgate.net
Serum Phosphorus No significant change nih.govresearchgate.net
Parathyroid Hormone (PTH) No significant change in adults; increased in children nih.govresearchgate.netnih.gov

| Osteocalcin | No significant change | nih.govresearchgate.net |

Hypoketotic Hypoglycemia

This compound administration carries a specific risk for developing hypoketotic hypoglycemia due to its metabolic pathway. researchgate.netnih.gov this compound is a prodrug that is hydrolyzed into valproic acid and pivalic acid. jst.go.jp The pivalic acid component is crucial in the mechanism leading to this adverse event. hpra.iemedicines.org.ukmedsinfo.com.ausanofi.com

The underlying mechanism is secondary carnitine deficiency. researchgate.netnih.govnih.gov Carnitine is an essential compound required for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production during fasting. jst.go.jpnih.gov Pivalic acid, released from the prodrug, conjugates with free carnitine to form pivaloylcarnitine. jst.go.jp This new compound is then excreted in the urine, leading to a depletion of the body's carnitine stores. jst.go.jpsanofi.com

This valproate-induced carnitine depletion impairs mitochondrial beta-oxidation. nih.govjcrpe.org As a result, when the body is in a fasting state, it cannot effectively use fatty acids to produce energy or generate ketone bodies as an alternative fuel source for the brain. jcrpe.org This leads to the characteristic combination of low blood sugar (hypoglycemia) and an absence of ketones (hypoketosis). researchgate.netnih.govjcrpe.org Patients at increased risk include those with pre-existing metabolic disorders, poor nutritional intake of carnitine, and children under 10 years old. sanofi.com

Systemic Lupus Erythematosus

Valproate is recognized as a potential cause of drug-induced lupus erythematosus (DILE), a rare autoimmune condition that mimics idiopathic systemic lupus erythematosus (SLE). medicines.org.ukmedsinfo.com.ausanofi.comactasdermo.org Although immune disorders are noted exceptionally with valproate use, the potential risk is weighed in patients with pre-existing SLE. sanofi.commedsafe.govt.nz

Case reports have documented the development of clinical and laboratory signs of SLE in patients during treatment with valproate preparations. svelic.senih.govpneumon.org The clinical presentation of valproate-induced lupus can include fever, arthralgia (joint pain), malaise, and cytopenias (low blood cell counts). actasdermo.orgnih.gov Laboratory findings often show high titers of antinuclear antibodies (ANA) and anti-DNA antibodies, which are hallmarks of SLE. svelic.senih.gov

The onset of symptoms can occur months after initiating therapy. nih.gov In most documented instances, the lupus-like syndrome resolves after the discontinuation of the valproate. actasdermo.orgsvelic.se Some cases may require a course of steroid therapy to manage symptoms. nih.gov The emergence of this syndrome has been reported in patients on valproate monotherapy as well as in those taking it with other anticonvulsants. nih.govpneumon.org

Table 3: Characteristics of Valproate-Induced Systemic Lupus Erythematosus from Case Reports

Patient Characteristic Clinical/Laboratory Findings Outcome after VPA Discontinuation Reference
47-year-old male (on VPA, PHT, PRM) Fever, malaise, thrombocytopenia, high ANA and anti-DNA titers Improvement after 4 weeks (required steroids) nih.gov
28-year-old female Confusion, joint pain, increased seizures, high ANA and anti-DNA titers, leukopenia Responded to steroid therapy and VPA withdrawal nih.gov
30-year-old female (on VPA and ethosuximide) Arthralgia, muscle weakness, fatigue, fever, laboratory signs of SLE Symptoms disappeared after six weeks svelic.se

Drug Drug Interaction Research

Pharmacokinetic Interactions

The clearance of valproate can be either increased or decreased by other drugs through different mechanisms, primarily involving the induction or inhibition of metabolic enzymes.

Altered Valproate Clearance by Concomitant Medications

Several antiepileptic drugs are known to induce hepatic enzymes, which can increase the metabolism and clearance of valproate, leading to lower serum concentrations. medsafe.govt.nzmedsinfo.com.au Co-administration of enzyme-inducing antiepileptics such as phenytoin (B1677684), phenobarbital (B1680315), and carbamazepine (B1668303) decreases the serum concentrations of valproic acid. hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofimedicines.org.uk This is presumed to be due to the enzymatic induction of metabolism. medsafe.govt.nzmedsinfo.com.au For instance, these drugs can increase the intrinsic clearance of valproate. medsafe.govt.nzmedsinfo.com.au Consequently, when used in combination therapy, dosage adjustments may be necessary to maintain therapeutic blood levels of valproate. hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi

Conversely, some antiepileptic drugs can inhibit valproate clearance. Felbamate (B1672329), for example, has been shown to decrease valproic acid clearance by 22% to 50%, resulting in higher plasma concentrations of valproic acid. hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi

Table 1: Effect of Concomitant Antiepileptic Drugs on Valproate Clearance

Interacting Drug Effect on Valproate Clearance Resulting Effect on Valproate Plasma/Serum Concentration
Phenytoin Increased medsafe.govt.nzmedsinfo.com.au Decreased hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi
Phenobarbital Increased medsafe.govt.nzmedsinfo.com.au Decreased hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi
Carbamazepine Increased medsafe.govt.nzmedsinfo.com.au Decreased hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi
Felbamate Decreased hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi Increased hpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi

The co-administration of carbapenem (B1253116) antibiotics, such as meropenem, imipenem (B608078), and ertapenem, with valproate can lead to a significant and rapid decrease in valproic acid blood levels. medsafe.govt.nzmedsinfo.com.auhpra.iecampus.sanofimedicines.org.ukcampus.sanofisanofi.com This reduction can range from 60% to 100% within two days of starting the carbapenem. medsafe.govt.nzhpra.iecampus.sanofimedicines.org.ukcampus.sanofisanofi.com The half-life of valproic acid can be drastically reduced from 15 to 4 hours when administered with a carbapenem. pharmacytimes.com

The proposed mechanisms for this interaction include the inhibition of the hydrolysis of valproate glucuronide (a major metabolite of valproate) back to valproic acid in the enterohepatic recirculation process. researchgate.net Carbapenems may also increase the glucuronidation of valproic acid, further enhancing its clearance. researchgate.netpharmgkb.org This interaction appears to be consistent across different carbapenems, although imipenem might have a slightly lesser effect. pharmacytimes.comnih.gov Due to the magnitude and rapid onset of this interaction, concurrent use is generally not recommended. hpra.iecampus.sanofimedicines.org.ukleicestershospitals.nhs.uk Even increasing the valproate dose is often insufficient to overcome this interaction and maintain therapeutic concentrations. pharmacytimes.com This interaction has also been reported with the oral carbapenem, tebipenem (B1682724) pivoxil. nih.gov

Table 2: Impact of Carbapenem Antibiotics on Valproate Pharmacokinetics

Parameter Change with Concomitant Carbapenem Administration
Valproic Acid Blood Levels 60-100% decrease within 48 hours medsafe.govt.nzhpra.iecampus.sanofimedicines.org.ukcampus.sanofisanofi.com
Valproic Acid Half-Life Reduced from ~15 hours to ~4 hours pharmacytimes.com

The protease inhibitor ritonavir, often used in HIV therapy, can decrease the plasma levels of valproate when co-administered. medsafe.govt.nzhpra.iecampus.sanofimedicines.org.ukcampus.sanofi The proposed mechanism is the induction of glucuronidation, which is a major metabolic pathway for valproate. nih.gov One case study reported a 48% decrease in valproate concentration after the initiation of a lopinavir/ritonavir regimen. nih.gov This interaction may necessitate close monitoring of valproate levels and potential dose adjustments to maintain efficacy. nih.gov

The antimalarial drug mefloquine (B1676156) has been found to increase the metabolism of valproic acid. medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofimedicines.org.uksanofi.com This can lead to lower plasma concentrations of valproate and potentially reduce its therapeutic effect. medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofimedicines.org.uksanofi.com The convulsant effect of mefloquine may also contribute to a lowered seizure threshold. medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanoficampus.sanofimedicines.org.uksanofi.com

Rifampicin, a potent enzyme-inducing antibiotic, can decrease the blood levels of valproate, which may result in a lack of therapeutic effect. medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofidrugs.com Research indicates that rifampin can significantly increase the oral clearance of valproate. drugs.com One study in healthy subjects demonstrated a 40% increase in the clearance of a single dose of valproate after five days of rifampin administration. drugs.com The suspected mechanism is the induction of valproate metabolism by rifampin. drugs.com Therefore, a dosage adjustment of valproate may be required when it is co-administered with rifampicin. medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofi

Table 3: Summary of Drug Interactions Affecting Valproate Clearance

Interacting Drug Class Mechanism of Interaction Effect on Valproate Clearance
Enzyme-Inducing Antiepileptics (e.g., Phenytoin, Phenobarbital, Carbamazepine) Antiepileptic Enzyme Induction medsafe.govt.nzmedsinfo.com.au Increased medsafe.govt.nzmedsinfo.com.au
Carbapenem Antibiotics (e.g., Meropenem, Imipenem) Antibiotic Inhibition of VPA-G hydrolysis, increased glucuronidation researchgate.netpharmgkb.org Increased medsafe.govt.nzmedsinfo.com.auhpra.iecampus.sanofimedicines.org.ukcampus.sanofisanofi.com
Ritonavir Protease Inhibitor Induction of glucuronidation nih.gov Increased medsafe.govt.nzhpra.iecampus.sanofimedicines.org.ukcampus.sanofi
Mefloquine Antimalarial Increased metabolism medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofimedicines.org.uksanofi.com Increased medsafe.govt.nzmedsinfo.com.auhpra.iemedicines.org.ukcampus.sanofimedicines.org.ukcampus.sanofimedicines.org.uksanofi.com
Rifampicin Antibiotic Enzyme Induction drugs.com Increased drugs.com
Rifampicin

Valproate's Effect on Concomitant Drug Levels

Valproate can act as a metabolic inhibitor, affecting the concentrations of other drugs when used concurrently. nih.govnews-medical.net This is in contrast to some other antiepileptic drugs that induce metabolic enzymes. nih.govnews-medical.net

Lamotrigine (B1674446) Metabolism Inhibition and Toxicity

The co-administration of valproate and lamotrigine can result in a significant drug-drug interaction, primarily due to valproate's inhibition of lamotrigine's metabolism. droracle.aiepilepsytoronto.orgpsychiatrienet.nl Valproate inhibits the glucuronidation pathway, which is the main route for lamotrigine metabolism. droracle.aipsychiatrienet.nlnih.gov This inhibition leads to a substantial increase in lamotrigine's plasma concentration and nearly doubles its elimination half-life. droracle.ainih.govmedsafe.govt.nzcampus.sanofi

This pharmacokinetic interaction can increase the risk of lamotrigine toxicity, which may manifest as serious skin rashes, including Stevens-Johnson syndrome and toxic epidermal necrolysis. droracle.aimedsafe.govt.nzcampus.sanofi Clinical monitoring is therefore recommended when these drugs are used together, and a reduction in the lamotrigine dosage is often necessary. hpra.iemedsafe.govt.nzcampus.sanofi Studies have shown that the co-administration of valproate significantly increases lamotrigine serum concentrations. frontiersin.org While valproate's effect on lamotrigine is well-documented, there is also some evidence to suggest a reverse effect, where lamotrigine addition may sometimes lead to changes in valproate plasma concentrations, potentially causing valproate toxicity. researchgate.net

Phenytoin (Protein Binding Displacement, Hepatic Catabolism Reduction)

The interaction between valproate and phenytoin is complex and involves multiple mechanisms. epilepsytoronto.org Valproate can displace phenytoin from its plasma protein binding sites, which leads to an increase in the free, unbound fraction of phenytoin in the serum. hpra.ienih.govnih.gov This displacement can enhance the systemic clearance of the total drug. nih.gov

Simultaneously, valproate can inhibit the hepatic catabolism (metabolism) of phenytoin. hpra.ienih.gov This inhibition can lead to an increase in the concentration of the free, pharmacologically active form of phenytoin. nih.gov The dual effects of protein binding displacement and metabolic inhibition can result in clinical signs of toxicity even when total phenytoin concentrations are within the generally accepted therapeutic range. nih.gov Therefore, when these drugs are used together, it is recommended to monitor the free form of phenytoin. hpra.ie

Phenobarbital and Primidone (B1678105) (Metabolism Blockade, CNS Depression)

Valproate can significantly impact the plasma concentrations of both phenobarbital and primidone. nih.gov It inhibits the hepatic catabolism of phenobarbital, leading to increased plasma levels and a potential for sedation, particularly in children. hpra.iemedsafe.govt.nzmedsafe.govt.nz The co-administration of valproate with phenobarbital can result in a 50% increase in the half-life and a 30% reduction in the plasma clearance of phenobarbital. drugs.com

Similarly, valproate increases the plasma levels of primidone, which can exacerbate its adverse effects, such as sedation. hpra.iemedsafe.govt.nzmedsafe.govt.nz Primidone is metabolized to phenobarbital, and valproate enhances this conversion. medscape.com The combination of valproate with either phenobarbital or primidone can lead to significant central nervous system (CNS) depression, which may occur without a notable elevation in the serum levels of either drug. epilepsytoronto.orgmedsafe.govt.nzmedsafe.govt.nz Clinical monitoring is advised, especially during the initial phase of combined therapy, with potential dosage adjustments for phenobarbital or primidone. hpra.iemedsafe.govt.nzmedsafe.govt.nz

Carbamazepine (Potentiation of Toxic Effects)

When administered with carbamazepine, valproate may potentiate the toxic effects of carbamazepine. hpra.ie This interaction is thought to occur through two primary mechanisms. Firstly, valproate can displace carbamazepine from its protein binding sites. medsafe.govt.nzmedsafe.govt.nz Secondly, valproate may inhibit the metabolism of both carbamazepine and its active metabolite, carbamazepine-10,11-epoxide. nih.govmedsafe.govt.nzmedsafe.govt.nz

This inhibition can lead to increased concentrations of the active epoxide metabolite. nih.gov Clinical reports have indicated toxicity when valproate and carbamazepine are used concurrently. hpra.iecampus.sanofi Therefore, clinical monitoring and appropriate dosage adjustments are recommended when these two drugs are combined. hpra.iemedsafe.govt.nzcampus.sanofimedsafe.govt.nz Some research also suggests that valproic acid levels may decrease with concurrent carbamazepine use. epilepsytoronto.org

Olanzapine (B1677200) (Decreased Plasma Concentration)

The co-administration of valproate with olanzapine has been associated with a decrease in the plasma concentration of olanzapine. nih.govthieme-connect.comcampus.sanofi Studies have shown a statistically significant reduction in mean plasma olanzapine concentrations when valproate is added to a stable olanzapine regimen. nih.govpsychiatrist.com The proposed mechanism for this interaction is the induction of olanzapine-metabolizing enzymes by valproate. nih.govthieme-connect.com

While some studies suggest this decrease is minimal and may not be clinically significant in all cases, others have observed a more substantial reduction in olanzapine levels. nih.govthieme-connect.com One study involving oral olanzapine found that co-medication with valproic acid (VPA) was associated with lower dose-adjusted olanzapine concentrations, and this interaction appeared to be restricted to oral administration, suggesting a presystemic mechanism. nih.gov The clinical relevance of this interaction may be more pronounced in certain patient populations, such as smokers. nih.gov

Interactive Data Tables

Table 1: Valproate's Effect on Lamotrigine

Study Finding Effect on Lamotrigine Reference
Metabolism Inhibition Valproate reduces lamotrigine metabolism. hpra.ienih.govmedsafe.govt.nzmedsafe.govt.nz hpra.ienih.govmedsafe.govt.nzmedsafe.govt.nz
Half-life Valproate increases lamotrigine's mean half-life by nearly two-fold. hpra.iemedsafe.govt.nzcampus.sanofi hpra.iemedsafe.govt.nzcampus.sanofi

Table 2: Valproate's Effect on Phenytoin

Mechanism Effect on Phenytoin Reference
Protein Binding Valproate displaces phenytoin from plasma protein binding sites, increasing the free fraction. hpra.ienih.govnih.gov hpra.ienih.govnih.gov
Hepatic Catabolism Valproate reduces phenytoin's hepatic catabolism. hpra.ienih.gov hpra.ienih.gov

Table 3: Valproate's Effect on Phenobarbital and Primidone

Concomitant Drug Mechanism of Interaction Clinical Consequence Reference
Phenobarbital Inhibition of hepatic catabolism. hpra.iemedsafe.govt.nzmedsafe.govt.nz Increased plasma concentrations and potential for sedation. hpra.iemedsafe.govt.nzmedsafe.govt.nz hpra.iemedsafe.govt.nzmedsafe.govt.nz

Table 4: Valproate's Effect on Carbamazepine

Mechanism Effect on Carbamazepine Reference
Potentiation of Toxic Effects Valproate may potentiate the toxic effects of carbamazepine. hpra.iecampus.sanofi hpra.iecampus.sanofi
Protein Binding Displacement Valproate may displace carbamazepine from protein binding sites. medsafe.govt.nzmedsafe.govt.nz medsafe.govt.nzmedsafe.govt.nz

Table 5: Valproate's Effect on Olanzapine

Finding Effect on Olanzapine Reference
Plasma Concentration Valproic acid may decrease the olanzapine plasma concentration. nih.govthieme-connect.comcampus.sanofi nih.govthieme-connect.comcampus.sanofi

Table of Compounds

Compound Name
Acetazolamide (B1664987)
Adefovir (B194249) dipivoxil
Alcohol
Amitriptyline (B1667244)
Aspirin (B1665792)
Benzodiazepines
Cannabidiol (B1668261)
Carbamazepine
Carbamazepine-10,11-epoxide
Cefditoren (B193786) pivoxil
Chloroquine
Cholestyramine
Cimetidine
Clonazepam
Erythromycin
Felbamate
Gabapentin
Lamotrigine
Lithium
Lopinavir
MAO inhibitors
Mefloquine
Neuroleptics
Nortriptyline
Olanzapine
Phenobarbital
Phenytoin
Pivampicillin (B1678493)
Pivmecillinam
Primidone
Quetiapine (B1663577)
Rifampicin
Ritonavir
Rufinamide
Temozolomide
Topiramate (B1683207)
Valproate pivoxil
Valproic acid
Warfarin (B611796)
Quetiapine (Increased Risk of Neutropenia/Leukopenia)

The concurrent administration of valproate and quetiapine has been associated with an elevated risk of developing neutropenia and leukopenia. researchgate.netnih.govnih.govmdedge.comdergipark.org.tr Research suggests that this interaction may lead to a significant decrease in white blood cell and neutrophil counts.

A retrospective study evaluating the incidence of these blood dyscrasias in children and adolescents found a notably higher rate in the group receiving combination therapy compared to those on monotherapy with either drug. The combined incidence of neutropenia and/or leukopenia was 44% in the combination group, 26% in the valproate monotherapy group, and 6% in the quetiapine monotherapy group. researchgate.netnih.gov The difference in incidence between the combination group and the quetiapine monotherapy group was statistically significant. researchgate.netnih.gov Furthermore, a significant difference was observed among the groups based on the severity of absolute neutrophil count, with the combination group experiencing a higher incidence of moderate-to-severe neutropenia. nih.gov

Another retrospective cohort study in patients with acquired brain injuries also found a significantly higher incidence of neutropenia in the group receiving combination treatment (32.26%) compared to those on monotherapy (12.90%). nih.gov Logistic regression analysis identified the co-administration of quetiapine and valproate as a predictor for the development of neutropenia. researchgate.netnih.gov

The exact mechanism of this interaction is not fully elucidated, but some researchers postulate a pharmacokinetic interaction. It has been suggested that valproic acid may increase the plasma concentrations of quetiapine, potentially leading to an increased risk of its dose-related side effects, including bone marrow suppression. nih.govpharmacytimes.comresearchgate.net Case reports have described a sharp fall in white blood cell and neutrophil counts upon the addition of quetiapine to a stable valproate regimen. researchgate.netnih.govresearchgate.net

Given these findings, close monitoring of hematological parameters is recommended for patients receiving combination therapy with valproate and quetiapine. nih.govmdedge.compsychiatry-psychopharmacology.com

Topiramate and Acetazolamide (Encephalopathy, Hyperammonemia, Hypothermia)

The concomitant use of valproate with topiramate or acetazolamide has been linked to the development of encephalopathy and/or hyperammonemia. fda.gov.phhres.caviatris.ca This adverse event can occur in patients who have previously tolerated either medication alone. medcentral.com Clinical manifestations of hyperammonemic encephalopathy often include acute changes in consciousness and cognitive function, accompanied by lethargy or vomiting. fda.gov.phhres.ca

Hypothermia, an unintentional drop in core body temperature, has also been reported in association with the concurrent administration of valproic acid and topiramate, both with and without the presence of hyperammonemia. fda.gov.phhres.caviatris.ca This reaction can manifest after the initiation of topiramate treatment or following an increase in its daily dose in patients already on valproate. hres.ca

The underlying mechanism for these interactions is not believed to be pharmacokinetic in nature. fda.gov.ph Instead, it is thought to involve a synergistic effect on ammonia (B1221849) metabolism. Valproic acid can interfere with the urea (B33335) cycle, the primary pathway for ammonia detoxification. nih.govdroracle.ai Topiramate and acetazolamide are inhibitors of carbonic anhydrase, an enzyme involved in the production of bicarbonate, which is a substrate for the urea cycle. nih.gov The concurrent administration of these drugs may therefore exacerbate existing defects or unmask deficiencies in susceptible individuals, such as those with inborn errors of metabolism or reduced hepatic mitochondrial activity. fda.gov.phhres.caviatris.camedcentral.comdroracle.ai

Some research suggests that topiramate may enhance the mechanisms of valproic acid-induced hyperammonemia. nih.gov Valproic acid can increase ammonia production in the kidneys and inhibit its metabolism in the liver. nih.govpsychiatryonline.org Topiramate, through its inhibition of carbonic anhydrase and potentially glutamine synthetase, may further impair ammonia clearance. nih.govpsychiatryonline.org

Case reports have documented the onset of encephalopathy in patients on combination therapy, with symptoms resolving upon discontinuation of one or both drugs. fda.gov.phcjhp-online.ca Interestingly, in some cases, encephalopathy has been observed even with normal serum ammonia levels, challenging the direct causative role of hyperammonemia in all instances of encephalopathy with this drug combination. cjhp-online.ca

Due to these risks, careful monitoring for signs and symptoms of hyperammonemic encephalopathy and the measurement of blood ammonia levels are recommended in patients receiving valproate concurrently with topiramate or acetazolamide, especially if they develop unexplained lethargy, vomiting, changes in mental status, or hypothermia. fda.gov.phhres.caviatris.ca

Salicylates (Liver Toxicity, Increased Valproate Concentration)

The co-administration of valproate with salicylates, such as aspirin, can lead to clinically significant interactions, including an increased risk of liver toxicity and elevated valproate concentrations. basicmedicalkey.com

High doses of aspirin have been shown to displace valproic acid from its plasma protein binding sites on albumin. basicmedicalkey.com This displacement leads to an increase in the unbound, pharmacologically active fraction of valproate. While this may not always result in a change in the total plasma concentration of valproate, the increased free fraction can enhance its therapeutic and toxic effects.

Furthermore, salicylates can decrease the clearance of valproate. The metabolism of valproic acid can be inhibited by acetylsalicylic acid, further contributing to higher plasma concentrations of valproate. drugbank.com This inhibition of metabolism, combined with protein binding displacement, can potentiate the effects of valproate and increase the risk of dose-related toxicities.

One of the most significant concerns with this interaction is the potential for hepatotoxicity. Both valproate and salicylates are independently associated with liver injury. The concurrent use of these agents may have an additive or synergistic effect on the liver, increasing the risk of hepatic dysfunction.

Given these potential interactions, caution is advised when using salicylates in patients treated with valproate. Monitoring of liver function and valproate concentrations may be warranted, especially when initiating or discontinuing salicylate (B1505791) therapy.

Cannabidiol (Increased Transaminases)

The concomitant use of valproate and cannabidiol (CBD) is associated with an increased incidence of elevated liver transaminases, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). drugs.commdpi.comeuropa.euelsevier.es This interaction has been observed in clinical trials, where the majority of ALT elevations occurred in patients who were also taking valproate. drugs.comeuropa.eu

The incidence of ALT elevations greater than three times the upper limit of normal (ULN) was significantly higher in patients receiving both cannabidiol and valproate compared to those taking cannabidiol with other antiepileptic drugs or without concomitant valproate. drugs.com In cannabidiol-treated patients, the incidence of such ALT elevations was reported to be 21% in those taking concomitant valproate (without clobazam) and 30% in those taking both concomitant valproate and clobazam, compared to only 3% in patients not taking either drug. drugs.com

The mechanism of this interaction is not fully understood and is not believed to be due to a pharmacokinetic effect on valproate exposure. epidiolexhcp.comrcpch.ac.uk Some research suggests a possible pharmacodynamic interaction at the mitochondrial level. rcpch.ac.uk A quantitative systems toxicology model exploring potential mechanisms suggested that the increased incidence of ALT elevations is unlikely to be caused by the three major mechanisms of direct hepatotoxicity (inhibition of bile acid transporters, mitochondrial dysfunction, and production of reactive oxygen species). nih.gov

The transaminase elevations are typically dose-related and tend to occur within the first two months of initiating treatment, although they have been reported up to 18 months later, particularly in patients on concomitant valproate. drugs.com In many cases, these elevations resolved with the discontinuation or dose reduction of cannabidiol and/or valproate. drugs.comeuropa.eu In about one-third of cases, the elevations resolved even with continued cannabidiol treatment without a dose reduction. drugs.com

Due to this interaction, it is recommended to monitor liver transaminases and bilirubin (B190676) levels prior to starting cannabidiol in patients on valproate, and periodically thereafter. mdpi.comepidiolexhcp.com If clinically significant transaminase elevations occur, dose reduction or discontinuation of cannabidiol and/or valproate should be considered. europa.eu

Warfarin (Increased Unbound Fraction, Coagulation Monitoring)

A clinically significant drug interaction can occur between valproate and warfarin, primarily through the mechanism of plasma protein binding displacement. researchgate.netnih.govdrugs.comnih.gov Both valproic acid and warfarin are highly bound to plasma proteins, particularly albumin. basicmedicalkey.comnih.gov Due to its high molar concentrations, valproic acid can displace warfarin from its binding sites, leading to an increase in the unbound, pharmacologically active fraction of warfarin. basicmedicalkey.comresearchgate.netnih.gov

An in vitro study demonstrated that valproate increased the unbound fraction of warfarin by up to 33%. drugs.comdrugs.comfda.gov Because warfarin has a narrow therapeutic window, even a small increase in the free fraction can lead to a supratherapeutic international normalized ratio (INR), significantly increasing the risk of bleeding. researchgate.net Case reports have described a rapid and substantial increase in INR following the administration of intravenous valproic acid to patients on stable warfarin therapy. researchgate.netnih.govnih.gov

The pharmacokinetic effect of this displacement may be transient. drugs.comdrugs.com While the initial displacement increases the free warfarin concentration, the clearance of the unbound drug may also increase, potentially leading to a new steady state with little net effect on long-term anticoagulant pharmacokinetics. drugs.comdrugs.com However, during the initial phase of co-administration, there is a heightened risk of excessive anticoagulation.

Given these potential interactions, close monitoring of coagulation parameters, such as the INR, is crucial when initiating, discontinuing, or changing the dose of valproate in a patient stabilized on warfarin. drugs.comtums.ac.ir Patients should be advised to report any signs of bleeding. drugs.com

Zidovudine (B1683550) (Increased Toxicity)

The co-administration of valproic acid and zidovudine can lead to a significant pharmacokinetic interaction, resulting in increased plasma concentrations of zidovudine and a potential for enhanced toxicity. nih.govoup.com The primary mechanism of this interaction is the inhibition of zidovudine's metabolism by valproic acid. nih.gov

Zidovudine is primarily metabolized in the liver to an inactive 5'-glucuronide (GZDV) through the process of glucuronidation. nih.gov Valproic acid is also metabolized via glucuronidation and acts as an inhibitor of this pathway for zidovudine. nih.gov

A study in HIV-infected patients demonstrated that under steady-state conditions for both drugs, the co-administration of valproic acid with zidovudine led to a twofold increase in the plasma area under the curve (AUC) for zidovudine. nih.gov This was accompanied by a corresponding decline in its oral clearance. nih.gov The study also found that the urinary excretion ratio of the GZDV metabolite to zidovudine was reduced by more than 50%, while the amount of unchanged zidovudine recovered in the urine more than doubled. nih.gov These effects were found to be related to the plasma concentrations of valproic acid. nih.gov

The clinical consequence of this interaction is an increased exposure to zidovudine, which can heighten the risk of its dose-related adverse effects. A case report has described severe anemia in a patient, which was attributed to this interaction. oup.com The patient's hemoglobin levels, which had been stable, declined precipitously after the initiation of valproic acid therapy. oup.com The authors concluded that the anemia was a probable result of valproic acid-mediated inhibition of zidovudine glucuronidation, leading to increased zidovudine toxicity. oup.com

Therefore, patients receiving both valproic acid and zidovudine should be monitored closely for signs of zidovudine toxicity, particularly hematologic adverse effects.

Propofol (B549288) (Increased Blood Levels)

The concurrent use of valproate and propofol can result in a clinically significant interaction, leading to increased blood levels of propofol and enhanced sedative effects. drugs.comdrugs.comnih.gov This necessitates careful monitoring and may require a reduction in the dosage of propofol. drugs.comnih.gov

The proposed mechanism for this interaction involves the inhibition of propofol metabolism by valproate. drugs.comdrugs.com Propofol is primarily metabolized in the liver, with glucuronic acid conjugation being the main pathway. drugs.comdrugs.com In vitro studies have shown that UDP-glucuronosyltransferase 1A9 (UGT1A9) is the key enzyme responsible for this conjugation. drugs.comdrugs.com Valproate has been reported to inhibit UGT1A9, thereby reducing the clearance of propofol and increasing its plasma concentration. drugs.comnih.gov Additionally, valproate may also inhibit cytochrome P450 2C9 (CYP2C9), which also plays a role in the metabolism of propofol. drugs.comnih.gov

Beyond the pharmacokinetic interaction, a pharmacodynamic synergism may also contribute to the enhanced sedative effect. Both valproate and propofol exert effects on gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the brain. drugs.comnih.gov This synergistic action at GABA receptors can lead to a greater sedative effect than would be expected from either drug alone. drugs.comnih.gov

Clinical research has supported these findings. A study involving patients with bipolar affective disorder undergoing electroconvulsive therapy (ECT) found that the dose of propofol required for sedation was statistically significantly lower in the group receiving valproate compared to the control group. nih.gov Similarly, a study in epileptic patients undergoing dental treatment reported that those on valproate required lower doses of propofol for sedation. nih.gov

Another potential mechanism contributing to the increased effect of propofol is an increase in its unbound, active fraction. It has been suggested that valproate can increase the rate of protein-unbound free propofol in human serum, thereby enhancing its sedative effect. nih.gov

Given these interactions, a reduction in the propofol dosage may be necessary when it is co-administered with valproate, and patients should be closely monitored for increased sedation and potential cardiorespiratory depression. drugs.comnih.gov

Nimodipine (B1678889) (Increased Plasma Concentration)

Concurrent administration of valproic acid and nimodipine can lead to a significant increase in the plasma concentration of nimodipine. mims.commedicines.org.ukcampus.sanofi Research indicates that valproic acid can increase nimodipine plasma levels by as much as 50%. mims.commedicines.org.ukcampus.sanofi This interaction is thought to occur because valproic acid inhibits the presystemic oxidative metabolism of nimodipine. nih.gov In a study involving epileptic patients, this co-administration resulted in an approximate 50% increase in the area under the plasma concentration-time curve (AUC) and a 30% increase in the maximum plasma concentration of nimodipine. nih.gov

Interacting DrugEffect on NimodipineMechanismReference
Valproic Acid~50% increase in plasma concentrationInhibition of presystemic oxidative metabolism nih.gov
Tricyclic Antidepressants (Metabolism Inhibition)

Valproic acid has been shown to inhibit the metabolism of tricyclic antidepressants. medsafe.govt.nznps.org.au For instance, when administered with amitriptyline, valproate can lead to a 21% decrease in the plasma clearance of amitriptyline and a 34% decrease in the net clearance of its active metabolite, nortriptyline. mims.com This interaction necessitates clinical monitoring of free antidepressant levels. medsafe.govt.nznps.org.au

Interacting DrugEffect on Tricyclic AntidepressantsMechanismReference
Valproic AcidDecreased plasma clearance of amitriptyline and nortriptylineInhibition of metabolism mims.com
Felbamate

The interaction between valproic acid and felbamate is bidirectional. Valproic acid can decrease the mean clearance of felbamate by up to 16%. medicines.org.ukmedsafe.govt.nz Conversely, felbamate can increase the plasma concentration of valproic acid. medicines.org.uk One study with epileptic patients showed that co-administration of felbamate at 1,200 mg/day increased mean peak valproate concentrations by 35%, and increasing the felbamate dose to 2,400 mg/day resulted in a further 16% increase. mims.com Another study reported that felbamate at doses of 1200 mg/day and 2400 mg/day increased valproate's mean peak concentrations by 34% and 55%, respectively. drugs.com This is attributed to felbamate decreasing the clearance of valproic acid by 22% to 50%. medicines.org.ukcampus.sanofi

Interacting DrugEffect on Valproic Acid/FelbamateMechanismReference
FelbamateIncreases valproic acid plasma concentrationsDecreases valproic acid clearance medicines.org.ukcampus.sanofi
Valproic AcidDecreases felbamate mean clearance by up to 16%Inhibition of metabolism medicines.org.ukmedsafe.govt.nz
Methotrexate (B535133)

The co-administration of valproate and methotrexate can lead to a significant decrease in serum valproate levels, which may result in a loss of seizure control. mims.comdrugs.commedsafe.govt.nz Case reports have documented this interaction with both high-dose intravenous and low-dose oral methotrexate. drugs.commedsafe.govt.nz The proposed mechanism involves methotrexate competing with valproate for binding to albumin, thereby increasing the free fraction of valproate available for metabolism. drugs.commedsafe.govt.nz Additionally, both drugs can cause liver injury and mitochondrial toxicity, and their concurrent use may heighten this risk. drugs.comdrugs.com Conversely, some evidence suggests that certain antiseizure medications, including sodium valproate, can reduce the clearance of methotrexate, leading to increased methotrexate blood levels and a higher risk of toxicity. sps.nhs.uk

Interacting DrugEffect on Valproate/MethotrexateMechanismReference
MethotrexateDecreases serum valproate concentrationsCompetition for albumin binding, increased metabolism of valproate drugs.commedsafe.govt.nz
ValproateMay increase risk of liver injury when used with methotrexatePotential for additive hepatotoxicity and mitochondrial toxicity drugs.comdrugs.com
ValproateMay reduce clearance of methotrexateNot fully elucidated sps.nhs.uk

Carnitine Depletion with Pivalate-Conjugated Medicines

The administration of pivalate-conjugated medications, such as certain antibiotics (cefditoren pivoxil, adefovir dipivoxil, pivmecillinam, and pivampicillin), can lead to carnitine depletion. mims.commedicines.org.ukmedsafe.govt.nz Pivalic acid, which is released from these drugs after absorption, conjugates with free carnitine to form pivaloylcarnitine, which is then excreted in the urine. jst.go.jpresearchgate.net This process can lead to a state of hypocarnitinemia. mims.commedicines.org.ukmedsafe.govt.nz Concurrent use of valproate with these medicines is generally not recommended due to the increased risk of carnitine depletion. mims.commedicines.org.ukcampus.sanofimedsafe.govt.nzmedicines.org.uk Valproate itself can deplete carnitine through various mechanisms, including increased urinary excretion as valproylcarnitine (B1204354) and inhibition of the carnitine transporter. researchgate.net Patients who must receive both types of medication should be closely monitored for signs of hypocarnitinemia. mims.commedicines.org.ukcampus.sanofimedsafe.govt.nz

Pharmacodynamic Interactions

Valproic acid can potentiate the effects of other psychotropic drugs, such as neuroleptics, MAO inhibitors, antidepressants, and benzodiazepines. campus.sanofi Clinical monitoring and dosage adjustments are often advised when these drugs are used concomitantly. campus.sanofi Additionally, co-administration of valproate with topiramate or acetazolamide has been associated with encephalopathy and/or hyperammonemia. mims.comcampus.sanofimedicines.org.uk

Preclinical Research and Animal Models for Valproate Pivoxil

In vitro Studies

In vitro research has been crucial in elucidating the mechanisms of action of valproate and its derivatives. Studies using pooled human liver microsomes have investigated the inhibitory effects of valproic acid on various cytochrome P450 (CYP) isoforms. nih.gov These studies are essential for understanding potential drug-drug interactions. For instance, valproic acid has been shown to competitively inhibit CYP2C9 activity. nih.gov It also exhibited weak inhibitory effects on CYP2C19 and CYP3A4, and a potential for mechanism-based inhibition of CYP2A6. nih.gov No significant effects were observed on CYP1A2, CYP2D6, and CYP2E1 activities. nih.gov

In the context of virology, some in vitro studies have reported that valproate can stimulate HIV replication. hpra.ie However, this effect has been described as modest, variable, and not dependent on the dose. hpra.ie

Rodent Models of Neurological Disorders

Rodent models are instrumental in studying the effects of compounds on complex neurological conditions. In utero exposure to valproic acid (VPA) in rodents has become a widely used and reliable animal model for studying autism spectrum disorder (ASD). semanticscholar.orgresearchgate.netnih.gov This model is valued for its ability to replicate certain behavioral and structural features observed in human ASD. researchgate.netnih.gov Researchers have noted that factors such as the dose, frequency of exposure, and the timing of treatment are critical components in this animal model. researchgate.net

In models of traumatic brain injury (TBI), post-injury administration of valproate has been shown to provide neuroprotection and improve cognitive function in rats. plos.org Studies have demonstrated that valproate can reduce neuronal damage in the hippocampus and improve memory functions. plos.org

The table below summarizes key findings from rodent models of neurological disorders.

Neurological Disorder ModelAnimalKey Findings
Autism Spectrum Disorder (ASD)Rats, MiceIn utero exposure to VPA induces autism-like behaviors and structural brain changes. semanticscholar.orgresearchgate.netnih.gov
Traumatic Brain Injury (TBI)RatsPost-injury administration of valproate reduces neuronal damage and improves cognitive function. plos.org

Developmental Neurotoxicity Studies

Developmental neurotoxicity studies investigate the adverse effects of substances on the developing nervous system. In utero exposure to valproate has been linked to developmental neurotoxicity. ijstemcell.com Studies in human pluripotent stem cells have shown that valproic acid can induce cell death and inhibit cell proliferation in a dose-dependent manner during neural induction. ijstemcell.com

Animal studies have further elaborated on these findings. In rats, prenatal exposure to valproate has been shown to impair the development of immature neurons in the cerebral cortex. nih.gov The timing of exposure during gestation appears to be a critical factor in the manifestation of these toxic effects. ijstemcell.com For example, exposure during early embryonic development can lead to defects in neural tube closure, while later exposure may result in autism-like symptoms. ijstemcell.com

Reproductive Toxicity Studies

The table below provides a summary of the findings from reproductive toxicity studies.

Animal ModelKey Findings
Adult RatsTesticular degeneration/atrophy, spermatogenesis abnormalities, decreased testes weight. hpra.ieeuropa.eu
Adult DogsTesticular degeneration/atrophy, spermatogenesis abnormalities, decreased testes weight. hpra.ieeuropa.eu
Juvenile RatsDecreased testes weight at high doses. hpra.ieeuropa.eu
Rats (Fertility Study)No alteration in male reproductive performance at tested doses. europa.eusanofi.com

Carcinogenicity Studies

Carcinogenicity studies have been conducted to assess the tumor-forming potential of valproate. Two-year carcinogenicity studies in mice and rats have been performed. sanofi.com In these studies, subcutaneous fibrosarcomas were observed in male rats. sanofi.com In male mice, hepatocellular carcinomas and bronchiolo-alveolar adenomas were observed at incidences that were slightly higher than the concurrent controls but comparable to historical control data. sanofi.com

Models for Cancer Research

Valproate and its derivatives have been investigated for their potential in cancer research, particularly as histone deacetylase (HDAC) inhibitors. oncotarget.comfrontiersin.org Preclinical studies have explored the use of valproic acid in various cancer cell lines and animal models.

In prostate cancer cell lines, valproic acid has been shown to inhibit tumor growth by causing cell-cycle arrest and inducing apoptosis. openaccessjournals.com Similarly, in breast cancer models, the combination of valproic acid with other chemotherapeutic agents has demonstrated synergistic antiproliferative and pro-apoptotic effects. oncotarget.com Studies in glioma models have indicated that valproic acid can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. frontiersin.org

Research in murine tumor models, such as those for lymphoma and melanoma, has shown that valproic acid can delay tumor progression and reactivate tumor-infiltrating immune cells. williamscancerinstitute.com

The following table summarizes the findings from cancer research models.

Cancer ModelKey Findings
Prostate CancerInhibits tumor growth via cell-cycle arrest and apoptosis. openaccessjournals.com
Breast CancerSynergistic antiproliferative and pro-apoptotic effects with chemotherapy. oncotarget.com
GliomaInhibits angiogenesis. frontiersin.org
Lymphoma and Melanoma (Murine)Delays tumor progression and reactivates immune cells. williamscancerinstitute.com

Clinical Research Methodologies and Study Design in Valproate Pivoxil Context

Retrospective Observational Studies

Retrospective observational studies analyze existing data to identify patterns and associations. In the context of valproate, this methodology has been crucial for identifying potential risks that were not apparent in initial clinical trials. These studies examine medical records and health registries to compare outcomes in patients exposed to valproate with those exposed to other treatments or no treatment.

A significant retrospective observational study conducted across three Nordic countries investigated the risk of neurodevelopmental disorders (NDDs) in children of men treated with valproate in the three months prior to conception. medicines.org.ukhpra.iemedicines.org.uk The study compared this group to children whose fathers were treated with lamotrigine (B1674446) or levetiracetam (B1674943). medicines.org.ukhpra.iemedicines.org.uk The analysis of electronic medical records indicated an increased risk for NDDs in the valproate group. medsafe.govt.nzcampus.sanofi The adjusted cumulative risk for NDDs was found to be higher in the valproate cohort compared to the lamotrigine/levetiracetam group. hpra.ie The pooled adjusted hazard ratio (HR) from this study was 1.50 (95% CI: 1.09-2.07), suggesting a 50% increased risk of NDDs in children whose fathers were treated with valproate monotherapy compared to those treated with lamotrigine or levetiracetam monotherapy. medicines.org.ukmedicines.org.uk

ParameterValproate GroupLamotrigine/Levetiracetam GroupReference
Adjusted Cumulative Risk of NDDs4.0% to 5.6%2.3% to 3.2% hpra.ie
Pooled Adjusted Hazard Ratio (HR)1.50 (95% CI: 1.09-2.07) medicines.org.ukmedicines.org.uk

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) are considered the gold standard for establishing causality between an intervention and an outcome. In these studies, participants are randomly assigned to receive either the investigational agent, a placebo, or an alternative treatment. In placebo-controlled clinical trials for acute mania, patients were administered valproate to achieve a clinical response with trough plasma concentrations between 50 and 125 mcg/mL. ncats.io

A systematic review of five RCTs compared the efficacy of intravenous sodium valproate against other antiepileptic drugs like phenytoin (B1677684) and diazepam for treating status epilepticus. nih.gov The meta-analysis within this review found no significant statistical difference in the control of status epilepticus between intravenous valproate and phenytoin. nih.gov However, when compared with diazepam, sodium valproate demonstrated a significantly shorter time to control refractory status epilepticus. nih.gov Furthermore, a separate meta-analysis of placebo-controlled RCTs involving various anti-epileptic drugs has indicated a small increased risk of suicidal ideation and behaviour, a finding that the available data does not exclude for valproate. medicines.org.ukcampus.sanofi

Trial ContextComparatorKey FindingReference
Status EpilepticusPhenytoinNo significant difference in seizure control. nih.gov
Refractory Status EpilepticusDiazepamValproate had a statistically significant lower time interval for control. nih.gov
Multiple IndicationsPlaceboMeta-analysis showed a small increased risk of suicidal ideation and behaviour for anti-epileptic drugs as a class. medicines.org.ukcampus.sanofi

Therapeutic Drug Monitoring (TDM) Research

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in blood to optimize treatment efficacy and minimize toxicity. Research in this area for valproate focuses on establishing therapeutic ranges, understanding pharmacokinetic variability, and improving monitoring techniques. The generally accepted therapeutic range for total valproate is between 50 and 100 mg/L (or 50-100 µg/mL). mdpi.comnih.gov

Despite its benefits, studies show that TDM for valproate is often underutilized or misused. mdpi.com Research has explored less invasive monitoring methods, such as using saliva or dried blood spots, with some studies demonstrating a good correlation between saliva and serum valproate concentrations. mdpi.com A multicenter, cross-sectional observational study highlighted a critical issue in current TDM practices. The study, involving 101 subjects, found a high level of discordance (79.1%) between total and free (active) valproate concentrations. d-nb.inforesearchgate.net This suggests that relying solely on total concentration measurements could be misleading. d-nb.info

Parameter InvestigatedNumber of SubjectsKey FindingReference
Discordance between total and free valproate concentrations84 (with measurable free concentrations)79.1% discordance was observed. d-nb.inforesearchgate.net
Elevated free concentrations with normal total concentrations19 (with elevated free concentrations)15 participants (78.9%) had total concentrations within the recommended range. d-nb.inforesearchgate.net

Patient Cohort Studies and Longitudinal Follow-up

Cohort studies follow groups of individuals (cohorts) over time to observe the development of outcomes. urncst.com Longitudinal follow-up is a key feature, allowing researchers to study disease progression and the long-term effects of exposures. urncst.com This methodology has been instrumental in understanding the neurodevelopmental consequences of in-utero valproate exposure.

In one prospective cohort study, children exposed to valproate in utero were followed longitudinally to the age of six. researchgate.net The analysis revealed a significantly increased risk of neurodevelopmental disorders, with autistic spectrum disorder being the most frequent diagnosis. researchgate.net Another observational cohort study from the German Embryotox center analyzed 484 pregnancies with first-trimester valproate exposure. nih.gov While the risk of spontaneous abortion was not significantly increased, major birth defects were significantly more frequent compared to a non-exposed cohort (8.7% vs. 3.4%). nih.gov The study also demonstrated that the risk increased with the dose, with a calculated 15% rise in risk for major birth defects for every 100 mg increase in the daily dose. nih.gov

Study/CohortFollow-upKey FindingReference
Longitudinal Cohort StudyUntil 6 years of ageIncreased risk of neurodevelopmental disorders (aOR 6.05 for monotherapy). researchgate.net
German Embryotox CohortPregnancy OutcomeMajor birth defects significantly more frequent in VPA cohort (8.7% vs 3.4%). nih.gov
German Embryotox CohortDose-ResponseRisk of major birth defects increased by 15% per 100 mg/day increase. nih.gov

Future Directions and Research Challenges for Valproate Pivoxil

Elucidating Unresolved Mechanisms of Action

Despite over four decades of clinical use, the complete mechanisms of action for valproate are not fully understood. nih.gov It is recognized that valproate pivoxil exerts its effects after being metabolized to its active form, valproic acid. ontosight.ai The established mechanisms include the enhancement of neurotransmission mediated by gamma-aminobutyric acid (GABA), blockade of voltage-gated sodium channels, and modulation of dopaminergic and serotoninergic transmission. ncats.ionih.gov

However, recent research has unveiled a more complex pharmacological profile, suggesting that VPA's therapeutic effects may stem from a combination of actions. nih.gov New findings indicate that valproate affects critical intracellular signaling systems, such as the Wnt/beta-catenin and ERK pathways, and interferes with the metabolism of inositol (B14025) and arachidonate. nih.gov A significant challenge remains in determining the precise clinical relevance of these multiple effects. nih.gov Valproate treatment also leads to significant changes in the expression of numerous genes involved in cell survival, ion homeostasis, and signal transduction. nih.gov Future research must focus on disentangling these interconnected pathways to understand which effects are primary to its therapeutic efficacy and which might be linked to adverse effects. This deeper understanding could pave the way for more targeted therapies that harness the beneficial mechanisms while minimizing unwanted actions.

Mitigating Adverse Effects

A major challenge in the clinical use of valproate is managing its associated adverse effects, some of which can be severe, such as hepatotoxicity and teratogenicity. nih.gov Research is actively focused on strategies to mitigate these risks. One area of concern specific to pivalate-conjugated drugs like this compound is the potential for carnitine depletion. hpra.iecampus.sanoficampus.sanofi The pivalate (B1233124) moiety is known to interfere with carnitine metabolism, and concomitant administration should be avoided or closely monitored for signs of hypocarnitinemia. campus.sanoficampus.sanofimedicines.org.ukmedsafe.govt.nz Management strategies for valproate toxicity in general involve supportive care and specific interventions like L-carnitine therapy or hemodialysis to remove excess valproic acid. nih.gov

Given the significant side effects associated with valproate therapy, a substantial research effort is dedicated to developing safer derivatives and analogues. nih.gov The goal is to synthesize new compounds that retain or improve upon the therapeutic efficacy of valproic acid while exhibiting a more favorable safety profile. nih.gov This involves creating molecules with structural modifications designed to reduce toxicity.

Several approaches are being explored:

Amide Analogues: Valpromide, the primary amide of valproic acid, and its isomers are being investigated. nih.gov The aim is to find an isomer that does not convert back to valproic acid in the body and does not inhibit epoxide hydrolase, an enzyme involved in detoxification, which could reduce toxicity. nih.gov

Active Metabolites: Research into active metabolites of VPA, such as 2-n-propyl-2-pentenoate, has shown promise. nih.gov These compounds may offer an improved therapeutic window compared to the parent drug. nih.gov

Prodrugs: While this compound is itself a prodrug designed to enhance bioavailability, the development of other prodrugs continues to be an area of interest. ontosight.ainih.gov

The comparative evaluation of these new derivatives through detailed pharmacokinetic and pharmacodynamic analyses in preclinical models is crucial for identifying candidates that could represent a significant improvement over existing valproate formulations. nih.gov

Optimizing Therapeutic Strategies in Specific Populations

The pharmacokinetics and tolerability of valproate can vary significantly across different patient populations, necessitating tailored therapeutic strategies.

Geriatric Population: In elderly patients, the pharmacokinetics of valproate are altered. hpra.iesanofi.com An increased volume of distribution and decreased binding to serum albumin result in a higher proportion of the free, active drug. hpra.iesanofi.com This can affect the clinical interpretation of plasma VPA levels and may increase the risk of adverse effects like unusual drowsiness or tremors. sanofi.commayoclinic.org Therefore, dosage in the elderly should be carefully determined based on clinical response, primarily seizure control, rather than standard dosing regimens. hpra.iesanofi.com Studies have also explored the use of valproate for managing behavioral agitation in elderly patients with dementia. nih.govnih.gov

Pediatric Population: Valproic acid is a widely used and effective therapy for various forms of pediatric epilepsy. nih.gov However, its use requires caution, particularly in children under two years of age, due to an increased risk of severe liver toxicity. medsafe.govt.nzmayoclinic.org Dosage adjustments are often necessary when co-administered with other anticonvulsants that induce liver enzymes. medicines.org.uk

Patients with Comorbidities: Optimizing therapy is critical for patients with pre-existing health conditions.

Renal Insufficiency: Patients with kidney problems may require a lower dosage, as the drug is dialyzable. hpra.iesanofi.com

Mitochondrial Diseases: Valproate can trigger or worsen clinical signs of underlying mitochondrial diseases, such as Alpers-Huttenlocher Syndrome, and has been associated with a higher rate of acute liver failure in these patients. hpra.iemedicines.org.uk

Drug Interactions: Valproate inhibits the metabolism of several other drugs, including phenobarbital (B1680315) and lamotrigine (B1674446), and can be displaced from protein binding sites by drugs like phenytoin (B1677684), necessitating careful monitoring and dose adjustments when used in combination therapies. nih.govmedsafe.govt.nznih.gov Concomitant use with topiramate (B1683207) or acetazolamide (B1664987) has been linked to encephalopathy and/or hyperammonaemia. campus.sanofimedicines.org.uk

Expanding Understanding of Epigenetic Modulation

A groundbreaking area of valproate research is its role as an epigenetic modulator. scielo.br this compound is categorized as a histone deacetylase (HDAC) inhibitor. wikipedia.org Its active metabolite, VPA, has been shown to inhibit class I and class II HDACs. ncats.ionih.govembopress.org This inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and regulates gene expression. embopress.orgnih.gov This mechanism is believed to be distinct from its anticonvulsant activity and is central to its potential use in other therapeutic areas, such as cancer. ncats.ionih.gov

Beyond histone acetylation, research indicates that VPA induces widespread epigenetic reprogramming that also involves changes in DNA methylation. nih.gov Studies have shown that VPA treatment can lead to the demethylation and subsequent re-expression of genes that were silenced by methylation. nih.govnih.gov There appears to be a dynamic interplay between VPA-induced histone acetylation and DNA methylation. nih.gov

Future research will need to further explore these epigenetic effects, including:

DNA Methylation: While it's known VPA can induce hypomethylation, the precise mechanisms and the full range of affected genes are still under investigation. nih.govnih.gov

Non-coding RNAs: The influence of VPA on non-coding RNAs is an emerging field. Given that long non-coding RNAs (lncRNAs) are known to interact with DNA methyltransferases and play a role in epigenetic regulation, investigating how VPA affects the lncRNA landscape could reveal novel layers of its mechanism of action. frontiersin.org

A deeper understanding of how VPA modulates the epigenome could lead to its use as a tool to reverse aberrant epigenetic changes associated with various diseases. scielo.brnih.gov

Investigating Novel Therapeutic Applications

The unique pharmacological properties of valproate, particularly its function as an HDAC inhibitor, have opened avenues for investigating its use in novel therapeutic applications beyond its traditional indications. nih.govnih.gov

Cancer Therapeutics: There is significant interest in repurposing valproate as an anti-cancer agent. nih.gov As an HDAC inhibitor, VPA can induce differentiation, growth arrest, and apoptosis in transformed cells. embopress.orgnih.gov Clinical and preclinical studies are exploring its efficacy, both as a monotherapy and in combination with chemotherapy or other agents, in various cancers, including:

Hematologic malignancies like acute myeloid leukemia (AML). nih.gov

Solid tumors such as neuroendocrine carcinomas, prostate cancer, and glioma. nih.govopenaccessjournals.comfrontiersin.org

Breast cancer, where it may inhibit cell migration. geneticsmr.org

Neurodegenerative Disorders: The neuroprotective effects of valproate are also being actively investigated. nih.gov Its ability to inhibit HDACs and modulate gene expression suggests it could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.com Research suggests VPA protects neurons from excitotoxicity, partly through its HDAC inhibition activity. nih.gov

Infectious Diseases: Preliminary research has explored VPA as an adjuvant therapy in conditions like HIV, potentially by reactivating latent viral reservoirs, although results have been mixed. nih.gov

Future research in these areas will focus on well-designed clinical trials to establish the efficacy and safety of this compound and its derivatives for these novel applications. The challenge lies in optimizing treatment regimens and identifying patient populations most likely to benefit from its unique mechanisms of action. nih.govfrontiersin.org

Q & A

What validated analytical methods are recommended for quantifying Valproate pivoxil in biological matrices?

Category: Basic Research Question
Answer:
this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection, adapted from validated protocols for structurally similar compounds like Cefditoren pivoxil. Key parameters include:

  • Column: Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).
  • Mobile phase: Methanol-water mixtures (e.g., 62:38 v/v) for optimal separation.
  • Detection wavelength: 240–260 nm, depending on the compound’s absorbance profile.
  • Validation metrics: Linear range (10–400 µg/mL), recovery (98–102%), and precision (RSD <2%) should be confirmed per ICH guidelines .
    For biological samples, protein precipitation or solid-phase extraction is recommended to reduce matrix interference.

How do differences in experimental models (e.g., in vitro vs. in vivo) impact the interpretation of this compound’s pharmacokinetic data?

Category: Advanced Research Question
Answer:
Discrepancies arise due to model-specific variables such as metabolic enzyme activity, tissue distribution, and protein binding. For example:

  • In vitro models (e.g., hepatocyte assays) may overestimate hepatic clearance due to lack of systemic circulation.
  • In vivo rodent studies might underrepresent human metabolic pathways, necessitating allometric scaling or PBPK modeling for extrapolation.
    To resolve contradictions, use cross-model validation : Compare data from parallel assays (e.g., microsomal stability tests + preclinical PK studies) and apply statistical tools like Bland-Altman analysis to identify systematic biases .

What strategies mitigate this compound’s instability in aqueous solutions during long-term stability studies?

Category: Advanced Research Question
Answer:
Instability can be addressed through:

  • Formulation optimization: Use lyophilized powders or lipid-based nanoemulsions to reduce hydrolysis.
  • Storage conditions: Maintain pH 6–7 and temperatures ≤-20°C, with desiccants to prevent moisture uptake.
  • Analytical monitoring: Employ accelerated stability testing (40°C/75% RH for 6 months) and track degradation products via LC-MS. Stability-indicating methods must validate specificity for the parent compound amid degradants .

How does this compound’s mechanism of action differ from valproic acid in neurological disease models?

Category: Basic Research Question
Answer:
While both compounds act as HDAC inhibitors and GABA modulators, this compound’s prodrug design enhances blood-brain barrier penetration. Methodological approaches to compare mechanisms include:

  • Receptor binding assays (e.g., radioligand displacement for GABAA receptors).
  • Transcriptomic profiling (RNA-seq) of neuronal cells post-treatment to identify differentially expressed genes.
  • Pharmacodynamic studies in transgenic rodent models to isolate HDAC isoform-specific effects .

What statistical methods are robust for analyzing non-linear pharmacokinetics of this compound?

Category: Advanced Research Question
Answer:
Non-linear PK (e.g., saturation of metabolism) requires:

  • Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t1/2 but limit conclusions to observed data ranges.
  • Compartmental modeling: Use software like NONMEM or Monolix to fit multi-compartment models with Michaelis-Menten kinetics.
  • Bayesian hierarchical models: Incorporate prior data from similar compounds to improve parameter estimation in sparse datasets. Validate models using bootstrap resampling or visual predictive checks .

How can researchers design ethically compliant studies for this compound in vulnerable populations (e.g., pediatric epilepsy)?

Category: Advanced Research Question
Answer:
Adhere to PICOT framework for ethical rigor:

  • Population: Define inclusion/exclusion criteria (e.g., age, seizure type) and obtain informed consent/assent.
  • Intervention/Comparison: Use active controls (e.g., valproic acid) with dose equivalence validated via pharmacokinetic bridging.
  • Outcome/Time: Prioritize biomarkers (e.g., serum drug levels) over subjective endpoints.
    Submit protocols to institutional review boards (IRBs) and follow NIH guidelines for preclinical-to-clinical translation .

What in silico tools predict this compound’s drug-drug interaction potential?

Category: Basic Research Question
Answer:
Leverage computational platforms :

  • CYP450 inhibition/induction assays: Use SwissADME or SuperCYPSynthase to screen for interactions with CYP2C9/2C19, major metabolizers of valproate derivatives.
  • Physiologically based pharmacokinetic (PBPK) modeling: Simulate interactions with co-administered drugs (e.g., carbapenems) using GastroPlus or Simcyp.
    Validate predictions with static models (e.g., [I]/Ki) or dynamic time-dependent simulations .

How do researchers reconcile conflicting efficacy data for this compound across preclinical seizure models?

Category: Advanced Research Question
Answer:
Contradictions often stem from model heterogeneity (e.g., chemically induced vs. genetic epilepsy models). Address this by:

  • Systematic review/meta-analysis: Pool data from ≥5 studies, stratify by model type, and apply random-effects models to assess heterogeneity.
  • Experimental standardization: Follow STAIR criteria for rodent studies, including blinded outcome assessment and power analysis .

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